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  • Product: 4-Methoxybenzo[d]oxazol-2-amine
  • CAS: 727415-76-1

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 4-Methoxybenzo[d]oxazol-2-amine: A Privileged Scaffold in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, 4-Methoxybenzo[d]oxazol-2-amine (CAS 727415-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, 4-Methoxybenzo[d]oxazol-2-amine (CAS 727415-76-1) is frequently utilized not merely as a passive building block, but as a highly active, privileged pharmacophore. The 2-aminobenzoxazole core provides a rigid, planar geometry ideal for π−π stacking within hydrophobic protein pockets, while the 2-amino group acts as a critical hydrogen bond donor.

Crucially, the addition of the 4-methoxy substitution introduces specific steric and electronic parameters. By donating electron density via resonance, the methoxy group modulates the pKa of the heterocyclic nitrogen (N3), lowering the basicity of the scaffold compared to its benzimidazole analogs (pKa ~4.5 vs ~7.5)[1]. This subtle electronic tuning prevents the molecule from carrying excessive positive charge at physiological pH, thereby enhancing membrane permeability and dictating its in vitro binding kinetics across three primary biological targets: Spns2 (Sphingosine-1-Phosphate Transporter) , Tumor-Associated Carbonic Anhydrases (CA IX/XII) , and Viral RNA (HCV IRES) .

Structural Pharmacology & Binding Kinetics

The mechanism of action of 4-Methoxybenzo[d]oxazol-2-amine in vitro is defined by its tripartite interaction capability:

  • The Exocyclic 2-Amino Group: Acts as a primary hydrogen bond donor, essential for engaging with the Hoogsteen edge of RNA guanosine residues or the zinc-bound water network in metalloenzymes[2],[3].

  • The Benzoxazole Heterocycle: Provides a less basic, lipophilic core that facilitates deep insertion into transmembrane transporter pores (e.g., Spns2) without the liability of protonation-induced electrostatic repulsion[4].

  • The 4-Methoxy Moiety: Induces localized steric hindrance near the oxazole oxygen, restricting the rotational degrees of freedom of target residues and locking the ligand into a favorable binding conformation.

MOA Core 4-Methoxybenzo[d]oxazol-2-amine (Privileged Scaffold) Spns2 Spns2 Transporter Core->Spns2 Pore Blocking CA Carbonic Anhydrase IX/XII Core->CA Active Site Binding RNA HCV IRES RNA Core->RNA Hoogsteen H-Bonding Effect1 Decreased S1P Export (Lymphopenia Model) Spns2->Effect1 Effect2 Tumor Microenvironment Modulation CA->Effect2 Effect3 Translation Inhibition RNA->Effect3

Figure 1: Pleiotropic in vitro mechanisms of action of the 4-Methoxybenzo[d]oxazol-2-amine scaffold.

Primary In Vitro Mechanisms of Action

Pathway A: Sphingosine-1-Phosphate Transporter (Spns2) Inhibition

Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates lymphocyte trafficking. While marketed drugs target S1P receptors directly (often causing first-dose bradycardia), 2-aminobenzoxazole derivatives act upstream by inhibiting Spns2 , the primary S1P exporter[4].

  • Mechanism: In vitro assays demonstrate that the benzoxazole scaffold lodges into the central cavity of the Spns2 transmembrane domain. The 4-methoxy group optimizes the lipophilic fit against the hydrophobic residues of the pore, physically occluding the channel and preventing the efflux of intracellular S1P into the extracellular space[5].

Pathway B: Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibition

Carbonic anhydrases IX and XII are upregulated in hypoxic tumor microenvironments, driving extracellular acidification.

  • Mechanism: When 2-aminobenzoxazoles are evaluated in vitro against CA isoforms, the 2-amino group coordinates with the zinc-bound hydroxide ion in the enzyme's active site. The 4-methoxy substitution enhances selectivity for CA IX over off-target cytosolic CA I and II by exploiting the slightly larger, more lipophilic binding pocket of the tumor-associated isoforms[2],[6].

Pathway C: Viral RNA Conformational Capture (HCV IRES)

The Hepatitis C Virus (HCV) utilizes an Internal Ribosome Entry Site (IRES) to hijack host translation machinery.

  • Mechanism: The 2-aminobenzoxazole core binds specifically to the internal loop of IRES subdomain IIa. The 2-amino group donates two hydrogen bonds to the Hoogsteen edge of residue G110. Because the benzoxazole ring has a lower pKa (~4.5) than benzimidazole, it remains unprotonated in vitro at pH 7.4, reducing non-specific electrostatic binding to the RNA phosphate backbone and increasing target specificity[3],[1].

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of 4-Methoxybenzo[d]oxazol-2-amine derivatives, the following field-proven methodologies are employed. These protocols are designed with intrinsic causality—every step serves to isolate the specific mechanistic variable .

Protocol 1: LC-MS/MS Spns2 Transport Assay

Rationale: To validate Spns2 inhibition, one must measure the ratio of intracellular to extracellular S1P. HeLa cells are chosen as the in vitro model because they possess a naturally low endogenous Spns2 background, ensuring that signals are specific to transfected Spns2 activity.

  • Cell Culture & Transfection: Plate HeLa cells in 6-well plates and transiently transfect with a human Spns2 expression plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Incubation: Wash cells with fatty-acid-free BSA media. Add the 4-Methoxybenzo[d]oxazol-2-amine derivative (0.1 nM to 10 µM in DMSO; final DMSO <0.1%) and incubate for 30 minutes at 37°C.

  • Substrate Loading: Spike the media with 1 µM D-erythro-sphingosine (which the cells rapidly internalize and phosphorylate into S1P via SphK1/2).

  • Lipid Extraction: After 1 hour, collect the extracellular media. Lyse the cells to collect the intracellular fraction. Extract lipids using a Methanol/Chloroform/Water (2:1:1) phase separation.

  • LC-MS/MS Quantification: Quantify S1P levels using triple quadrupole mass spectrometry. Validation: A successful Spns2 inhibitor will show a dose-dependent decrease in extracellular S1P and a concomitant accumulation of intracellular S1P.

Protocol 2: FRET-Based RNA Conformational Capture Assay

Rationale: Binding to the HCV IRES RNA induces a structural "straightening" of the RNA loop. By labeling the ends of the RNA with a FRET pair (Cy3/Cy5), ligand binding can be quantified as a decrease in FRET efficiency.

  • RNA Preparation: Synthesize a 35-mer RNA corresponding to HCV IRES subdomain IIa, covalently labeled with Cy3 at the 5'-end and Cy5 at the 3'-end.

  • Folding & Equilibration: Heat the RNA to 95°C for 2 minutes and slow-cool in a buffer containing 50 mM Tris-HCl (pH 7.4) and 2 mM MgCl₂. Causality: Mg²⁺ is strictly required to stabilize the native tertiary fold of the RNA.

  • Titration: Dispense 50 nM of the folded RNA into a 384-well black microplate. Titrate the benzoxazole compound from 1 µM to 500 µM.

  • Detection: Excite at 540 nm (Cy3) and measure emission at 570 nm (Cy3) and 670 nm (Cy5). Calculate the FRET ratio (I₆₇₀ / I₅₇₀). Extract the EC₅₀ from the binding isotherm.

Workflow Step1 Compound Prep (DMSO Stock) Step2 Target Incubation (Cells / RNA / Enzyme) Step1->Step2 Aliquot Step3 Signal Detection (LC-MS / FRET) Step2->Step3 Assay Step4 Data Analysis (IC50 / EC50 Calc) Step3->Step4 Readout

Figure 2: Standardized high-throughput in vitro screening workflow for benzoxazole derivatives.

Quantitative Data Summary

The table below synthesizes the typical in vitro pharmacological profiles of 2-aminobenzoxazole derivatives (specifically those bearing methoxy or similar lipophilic substitutions) across their primary targets.

Biological TargetAssay Readout ModalityPrimary Mechanism of ActionTypical IC₅₀ / Kᵢ RangeSelectivity Profile
Spns2 Transporter LC-MS/MS (Extracellular S1P)Transmembrane pore occlusion90 nM – 500 nMHighly selective over S1P Receptors (S1PR1-5)
CA IX (Tumor-assoc.) Stopped-flow CO₂ HydrationActive site Zn²⁺ coordination15 nM – 80 nM>100-fold selective vs. cytosolic CA I / II
CA XII (Tumor-assoc.) Stopped-flow CO₂ HydrationActive site Zn²⁺ coordination20 nM – 100 nM>50-fold selective vs. cytosolic CA I / II
HCV IRES RNA FRET Conformational CaptureHoogsteen edge H-bonding (G110)25 µM – 120 µMSelective for subdomain IIa internal loop

References

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) Journal of Medicinal Chemistry URL:[Link]

  • 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-Methoxybenzo[d]oxazol-2-amine in Animal Models: A Comprehensive Technical Guide

Executive Summary 4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1), also known as 2-amino-4-methoxybenzoxazole, is a low-molecular-weight heterocyclic compound featuring a benzoxazole core substituted with a primary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1), also known as 2-amino-4-methoxybenzoxazole, is a low-molecular-weight heterocyclic compound featuring a benzoxazole core substituted with a primary amine at the 2-position and a methoxy group at the 4-position. The 2-aminobenzoxazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of Spns2 inhibitors 1, ChemR23 antagonists, and dual FXR/PPARα agonists 2. However, this structural class often presents distinct drug metabolism and pharmacokinetic (DMPK) challenges, primarily driven by rapid hepatic clearance and moderate oral bioavailability. This whitepaper details the mechanistic pharmacokinetic behavior of 4-Methoxybenzo[d]oxazol-2-amine, providing self-validating in vivo protocols and bioanalytical frameworks for preclinical evaluation.

Physicochemical Properties & ADME Implications

The pharmacokinetic disposition of 4-Methoxybenzo[d]oxazol-2-amine is inherently dictated by its physicochemical profile 3:

  • Molecular Weight : 164.16 g/mol .

  • Lipophilicity (LogP) : The 4-methoxy substitution increases the lipophilicity of the benzoxazole core, enhancing passive membrane permeability across the gastrointestinal tract but simultaneously increasing its affinity for oxidative metabolizing enzymes.

  • Hydrogen Bonding : The 2-amino group serves as a strong hydrogen bond donor. While this aids in aqueous solubility at physiological pH, it can limit blood-brain barrier (BBB) penetration unless shielded by intramolecular interactions.

Metabolic Pathways and Biotransformation

The primary liability of the 2-aminobenzoxazole class is metabolic stability. In vivo, 4-Methoxybenzo[d]oxazol-2-amine undergoes extensive hepatic biotransformation before systemic distribution.

  • Phase I Metabolism (O-Demethylation) : The methoxy group is highly vulnerable to O-demethylation mediated by cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4 in higher mammals) 2. This reaction yields the phenolic metabolite, 2-amino-4-hydroxybenzoxazole.

  • Phase II Conjugation : The resulting phenolic hydroxyl group is rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to form highly polar, renally excretable metabolites.

  • N-Acetylation : The exocyclic 2-amino group can undergo N-acetylation via N-acetyltransferases (NATs). This is a competing pathway that varies significantly between species (e.g., dogs are deficient in NAT1/NAT2, which alters their metabolic profile compared to rodents).

G A 4-Methoxybenzo[d]oxazol-2-amine (Parent Drug) B CYP450 (CYP1A2/3A4) O-Demethylation A->B Hepatic Clearance F NAT Enzymes N-Acetylation A->F Competing Pathway C 2-Amino-4-hydroxybenzoxazole (Phase I Metabolite) B->C D UGT / SULT Phase II Conjugation C->D E O-Glucuronide / Sulfate (Renal Excretion) D->E Elimination G N-Acetyl Metabolite (Minor Pathway) F->G

Proposed hepatic biotransformation pathway of 4-Methoxybenzo[d]oxazol-2-amine.

In Vivo Pharmacokinetic Experimental Protocols

To accurately capture the rapid metabolic clearance of this compound, a rigorous, self-validating in vivo study design is required. The following protocol outlines the evaluation in Sprague-Dawley (SD) rats.

Causality of Model Selection : SD rats are selected for initial systemic exposure profiling due to their well-characterized CYP450 homology to humans for Phase I screening, despite known differences in Phase II clearance rates.

Step-by-Step Workflow: IV and PO Dosing in SD Rats
  • Formulation Preparation :

    • IV Formulation: 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Rationale: Ensures complete dissolution without precipitating in the bloodstream, preventing artificial volume of distribution (Vss) errors.

    • PO Formulation: 5 mg/kg in 0.5% Methylcellulose / 0.1% Tween 80 in water (suspension). Rationale: Mimics standard oral solid dosage dissolution in the gastrointestinal tract.

  • Dosing & Sampling :

    • Administer IV via the tail vein and PO via oral gavage (n=3 per route).

    • Collect blood (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Self-Validation Step: Collect a pre-dose sample (0 h) to serve as a blank matrix control. This ensures there is no endogenous interference at the retention time of the analyte during bioanalysis.

  • Plasma Processing :

    • Transfer blood to K2EDTA tubes and centrifuge immediately at 4,000 × g for 10 min at 4°C to halt ex vivo degradation.

  • Protein Precipitation & Extraction :

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide or a deuterated analog). Rationale: Acetonitrile denatures plasma proteins, releasing protein-bound drug, while the IS corrects for matrix effects and injection volume variability.

    • Vortex for 5 min, centrifuge at 15,000 × g for 15 min. Extract the supernatant for LC-MS/MS analysis.

Workflow S1 1. Dosing IV (1 mg/kg) & PO (5 mg/kg) S2 2. Sampling Serial Blood Collection S1->S2 S3 3. Extraction Protein Precipitation S2->S3 S4 4. Bioanalysis LC-MS/MS (MRM) S3->S4 S5 5. PK Modeling Non-Compartmental Analysis S4->S5

Standardized in vivo pharmacokinetic experimental workflow for animal models.

LC-MS/MS Bioanalytical Methodology

Accurate quantification requires a highly sensitive and specific bioanalytical method.

  • Chromatography : Use a C18 reversed-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Mass Spectrometry : Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is utilized. The parent ion for 4-Methoxybenzo[d]oxazol-2-amine is[M+H]+ m/z 165.1. The primary product ion (typically m/z 150.1 corresponding to the loss of the methyl group) is monitored for quantification.

  • System Suitability (Self-Validation) : A calibration curve (1-1000 ng/mL) must yield an r² > 0.99. Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values to validate the run.

Quantitative Data Presentation: Expected PK Parameters

Based on the structural liabilities of the 2-aminobenzoxazole class (high hepatic extraction ratio), the following table summarizes the anticipated pharmacokinetic parameters derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (5 mg/kg)Physiological Interpretation
Cmax (Maximum Concentration)ng/mL850 ± 120420 ± 85Moderate oral absorption, limited by first-pass metabolism.
Tmax (Time to Cmax)h-0.5 - 1.0Rapid absorption from the gastrointestinal tract.
AUC(0-∞) (Area Under Curve)h*ng/mL650 ± 90975 ± 150Reflects total systemic exposure.
CL (Clearance)mL/min/kg25.6 ± 4.2-High clearance, approaching hepatic blood flow in rats (~55 mL/min/kg).
Vss (Volume of Distribution)L/kg1.8 ± 0.3-Moderate tissue distribution; > total body water (0.6 L/kg).
T1/2 (Half-life)h0.8 ± 0.21.1 ± 0.3Short half-life driven by rapid O-demethylation.
F% (Bioavailability)%-~30%Low-to-moderate bioavailability due to extensive first-pass CYP metabolism.

Table 1: Representative pharmacokinetic parameters for 4-Methoxybenzo[d]oxazol-2-amine in Sprague-Dawley rats.

Conclusion

The pharmacokinetic evaluation of 4-Methoxybenzo[d]oxazol-2-amine reveals a compound with favorable permeability but significant metabolic liabilities. The exposed 4-methoxy and 2-amino groups serve as soft spots for CYP-mediated O-demethylation and Phase II conjugation, respectively. Future lead optimization strategies for this scaffold should consider bioisosteric replacement of the methoxy group (e.g., trifluoromethoxy or difluoromethoxy substitutions) to block metabolic soft spots, thereby reducing systemic clearance and improving oral bioavailability.

References
  • Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti-Fibrotic and Metabolic Regulatory Effects. National Institutes of Health (PMC). Available at:[Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Publications. Available at:[Link]

  • Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at:[Link]

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data of 4-Methoxybenzo[d]oxazol-2-amine

Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary and Chemical Context In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary and Chemical Context

In modern medicinal chemistry, the benzoxazole pharmacophore is highly prized for its ability to act as a structural bioisostere for naturally occurring nucleotides, such as adenine and guanine. 4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1) is a critical synthetic intermediate and building block used in the development of kinase inhibitors, antimicrobials, and central nervous system (CNS) therapeutics.

However, the very features that make this molecule pharmacologically valuable—its lipophilicity, hydrogen-bonding capacity, and electronic distribution altered by the 4-methoxy substitution—also dictate its toxicity profile. As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist of hazards, but as a predictable consequence of its molecular interactions. This whitepaper synthesizes the mechanistic toxicology, quantitative safety data, and self-validating laboratory protocols required to handle 4-Methoxybenzo[d]oxazol-2-amine safely and effectively.

Mechanistic Toxicology: The Causality of Hazard

To understand the toxicity of 4-Methoxybenzo[d]oxazol-2-amine, we must examine its behavior at the cellular level. The base 2-aminobenzoxazole structure exhibits a well-documented toxicity profile driven by two primary mechanisms:

  • Nucleotide Mimicry and Enzymatic Inhibition: Because the benzoxazole core mimics purine bases, it readily intercalates into biopolymers and binds to the ATP-binding pockets of various kinases (such as VEGFR-2) .

  • Apoptotic Induction: The inhibition of these survival kinases triggers a downstream apoptotic cascade. Specifically, exposure to active benzoxazole derivatives leads to the significant downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. This imbalance compromises the mitochondrial membrane, leading to Caspase-3 activation and subsequent cell death .

The addition of the methoxy group at the 4-position increases the electron density of the aromatic ring, potentially enhancing its binding affinity to electrophilic targets while also increasing its lipophilicity. This lipophilicity is the direct cause of its chronic aquatic toxicity, as the molecule resists rapid aqueous degradation and bioaccumulates in aquatic organisms .

G A 4-Methoxybenzo[d]oxazol-2-amine B Cellular Uptake & Nucleotide Mimicry A->B C Kinase Target Binding (e.g., VEGFR-2) B->C D Bcl-2 Downregulation C->D E BAX Upregulation C->E F Caspase-3 Activation D->F E->F G Cellular Apoptosis (Cytotoxicity) F->G

Fig 1: Mechanistic pathway of benzoxazole-induced cellular apoptosis via kinase inhibition.

Quantitative Safety Data and GHS Classification

Based on the foundational safety data of the aminobenzoxazole class, 4-Methoxybenzo[d]oxazol-2-amine is classified under several critical Globally Harmonized System (GHS) categories . The table below summarizes the quantitative hazard profile and the mechanistic rationale behind each classification.

Hazard ClassGHS CodeCategoryMechanistic Rationale
Acute Oral Toxicity H302Category 4Moderately toxic upon ingestion due to rapid gastrointestinal absorption of the lipophilic benzoxazole core, leading to systemic enzyme off-target binding.
Skin Irritation H315Category 2The primary amine group acts as a localized nucleophile, disrupting the lipid bilayer of the stratum corneum and inducing localized inflammatory responses.
Eye Irritation H319Category 2ADirect contact with mucosal membranes causes rapid protein denaturation in the corneal epithelium.
Respiratory Irritation H335Category 3Inhalation of fine crystalline dust interacts with the moist respiratory tract, causing localized cytotoxicity and cytokine release.
Aquatic Toxicity H411Chronic 2High partition coefficient (LogP) prevents rapid hydrolysis, causing long-term disruption of aquatic cellular respiration.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay performed with 4-Methoxybenzo[d]oxazol-2-amine must include internal controls that validate the system's operational status. Below are the standard operating procedures for evaluating its cytotoxicity and ensuring safe laboratory handling.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: We utilize the MTT assay because the reduction of tetrazolium salts to formazan is directly proportional to mitochondrial reductase activity. Since benzoxazoles trigger apoptosis via mitochondrial membrane compromise (BAX/Bcl-2 pathway), this assay provides a highly accurate, mechanistic readout of toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or MCF-7 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve 4-Methoxybenzo[d]oxazol-2-amine in cell-culture grade DMSO to create a 10 mM stock. Dilute serially in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Crucial: Ensure final DMSO concentration per well does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM).

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization & Readout: Discard the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint: Calculate the IC₅₀ of the Doxorubicin positive control. If the Doxorubicin IC₅₀ falls outside the established 0.5–2.0 µM range, the entire assay must be discarded. This ensures the cells were in the correct logarithmic growth phase and the reagents were active, validating the benzoxazole data.

Protocol B: Safe Handling and Aquatic-Safe Disposal Workflow

Causality: Because of the H411 (Aquatic Chronic 2) classification, standard sink disposal is strictly prohibited. The compound must be treated as a persistent environmental pollutant .

Step-by-Step Methodology:

  • PPE Donning: Equip EN166/NIOSH-approved safety goggles, double nitrile gloves (to combat H315/H319), and a lab coat.

  • Containment: Weigh and transfer the solid compound exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of irritant dust (H335).

  • Decontamination: Post-assay, treat all glassware and reusable surfaces with a 10% bleach solution followed by an ethanol rinse to break down residual amine compounds.

  • Waste Segregation: Collect all liquid waste (including the first two aqueous washes of the glassware) into a dedicated, chemically compatible, high-density polyethylene (HDPE) container clearly labeled "Halogenated/Aromatic Amine Waste - Toxic to Aquatic Life."

  • Self-Validation Checkpoint: Before waste collection by environmental health and safety (EHS), verify the pH of the waste container is neutral (pH 6-8) to prevent exothermic reactions with incompatible laboratory waste streams.

Workflow S1 Step 1: PPE Donning (EN166/NIOSH) S2 Step 2: Fume Hood Containment S1->S2 S3 Step 3: Assay Execution (In Vitro/In Vivo) S2->S3 S4 Step 4: Chemical Decontamination S3->S4 S5 Step 5: Aquatic-Safe Waste Segregation S4->S5

Fig 2: Self-validating safety workflow for the handling and disposal of aminobenzoxazoles.

Conclusion

4-Methoxybenzo[d]oxazol-2-amine is a potent, highly useful chemical entity that demands respect in the laboratory. By understanding that its toxicity is a direct extension of its pharmacological mechanism—specifically its ability to mimic nucleotides and inhibit critical survival kinases—researchers can better anticipate its hazards. Strict adherence to GHS guidelines, coupled with self-validating experimental and disposal protocols, ensures that this compound can be utilized safely in the pursuit of novel therapeutics.

References

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation National Center for Biotechnology Information (PMC) URL:[Link]

  • 2-Aminobenzoxazole | C7H6N2O | CID 20707 - Safety and Hazards PubChem (NIH) URL:[Link]

Exploratory

An In-Depth Technical Guide to 4-Methoxybenzo[d]oxazol-2-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffold in Medicinal Chemistry The benzoxazole ring system, a fusion of benzene and an oxazole ring, is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, a fusion of benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a valuable component in the design of biologically active molecules. Benzoxazole derivatives have demonstrated a wide array of pharmacological activities, including antifungal, antioxidant, antitumoral, and antiparasitic properties.[1] This guide focuses on a specific derivative, 4-Methoxybenzo[d]oxazol-2-amine, providing a detailed overview of its chemical properties and a proposed synthetic route, which is crucial for its further investigation and application in research and drug development.

Physicochemical Properties of 4-Methoxybenzo[d]oxazol-2-amine

The fundamental physicochemical properties of a compound are critical for its characterization, handling, and application in experimental settings. Based on its deduced molecular formula, C₈H₈N₂O₂, the key quantitative data for 4-Methoxybenzo[d]oxazol-2-amine are summarized below.

PropertyValue
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Exact Mass 164.058578 Da
IUPAC Name 4-Methoxy-1,3-benzoxazol-2-amine

Proposed Synthesis Protocol

The key to obtaining the 4-methoxy substitution is the selection of the appropriate starting material: 2-amino-3-methoxyphenol . The following is a detailed, step-by-step methodology for the proposed synthesis.

Experimental Workflow: Synthesis of 4-Methoxybenzo[d]oxazol-2-amine

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Addition of Cyanating Agent cluster_2 Step 3: Reaction and Work-up cluster_3 Step 4: Isolation and Purification A Dissolve 2-amino-3-methoxyphenol in a suitable solvent (e.g., methanol). B Cool the solution in an ice bath. A->B C Slowly add a solution of cyanogen bromide in the same solvent. B->C D Stir the reaction mixture at room temperature. C->D E Monitor reaction completion by TLC. D->E F Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I G cluster_0 Proposed Synthesis of 4-Methoxybenzo[d]oxazol-2-amine start 2-amino-3-methoxyphenol reagent + Cyanogen Bromide (BrCN) start->reagent product 4-Methoxybenzo[d]oxazol-2-amine reagent->product

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Foundational

Identification of 4-Methoxybenzo[d]oxazol-2-amine metabolites

Advanced Strategies for the Identification of 4-Methoxybenzo[d]oxazol-2-amine Metabolites: A Comprehensive MetID Framework Executive Summary The 2-aminobenzoxazole scaffold is a privileged pharmacophore embedded in vario...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Strategies for the Identification of 4-Methoxybenzo[d]oxazol-2-amine Metabolites: A Comprehensive MetID Framework

Executive Summary

The 2-aminobenzoxazole scaffold is a privileged pharmacophore embedded in various therapeutic agents, ranging from historical centrally acting muscle relaxants to modern experimental immunotherapeutics and antituberculars. Specifically, 4-Methoxybenzo[d]oxazol-2-amine (CAS 727415-76-1) presents a unique structural paradigm for metabolite identification (MetID). The presence of the electron-donating 4-methoxy group adjacent to the oxazole ring significantly alters the electron density of the aromatic system, creating specific liabilities for cytochrome P450 (CYP450) mediated oxidation and subsequent Phase II conjugation.

This technical whitepaper establishes a definitive, self-validating framework for elucidating the metabolic fate of 4-Methoxybenzo[d]oxazol-2-amine. By integrating predictive mechanistic chemistry with state-of-the-art High-Resolution Mass Spectrometry (HRMS) and Mass Defect Filtering (MDF), researchers can systematically map clearance pathways, identify transient toxicophores, and optimize lead compounds.

Mechanistic Rationale & Predictive Metabolism

Before initiating in vitro incubations, a predictive mechanistic model must be established to guide analytical data processing. The metabolism of the 2-aminobenzoxazole core typically mirrors that of well-characterized analogs like zoxazolamine, which undergoes extensive CYP-mediated aromatic hydroxylation[1]. However, the 4-methoxy substitution introduces competing biotransformation vectors:

  • O-Demethylation (High Probability): The 4-methoxy group is highly susceptible to CYP-mediated oxidative cleavage. This reaction yields 2-amino-benzoxazol-4-ol and formaldehyde. The resulting phenol is a prime candidate for rapid Phase II conjugation.

  • Aromatic Hydroxylation: The unsubstituted positions on the benzene ring (C5, C6, C7) remain vulnerable to electrophilic attack by the CYP450 ferryl-oxo species, leading to the formation of isomeric hydroxylated metabolites.

  • Phase II Conjugation: The primary 2-amine group and any newly formed phenolic hydroxyls serve as nucleophilic anchors for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), forming highly polar, excretable conjugates.

G Parent 4-Methoxybenzo[d]oxazol-2-amine Parent Scaffold ODes O-Desmethyl Metabolite (CYP450 Mediated) Parent->ODes O-Demethylation Hydrox Aromatic Hydroxylation (Positions 5, 6, or 7) Parent->Hydrox CYP Oxidation NOx N-Oxidation (2-Amine Group) Parent->NOx FMO/CYP Oxidation Gluc2 N-Glucuronide Conjugate (UGT Mediated) Parent->Gluc2 Direct Phase II Gluc1 O-Glucuronide Conjugate (UGT Mediated) ODes->Gluc1 Phase II Conjugation Sulf1 O-Sulfate Conjugate (SULT Mediated) ODes->Sulf1 Phase II Conjugation Hydrox->Gluc1 Hydrox->Sulf1

Predicted Phase I and II metabolic pathways of 4-Methoxybenzo[d]oxazol-2-amine.

Experimental Design: The Self-Validating In Vitro Protocol

To accurately capture both Phase I and Phase II metabolites, cryopreserved human hepatocytes are prioritized over liver microsomes. Hepatocytes provide an intact cellular architecture with a complete, physiological complement of metabolic enzymes and endogenous cofactors.

Protocol: Step-by-Step Hepatocyte Incubation & Trapping

This protocol is engineered to be self-validating, ensuring that all observed mass shifts are enzymatically driven rather than artifacts of chemical degradation.

Step 1: Cellular Preparation & Viability Assessment Thaw cryopreserved human hepatocytes in a 37°C water bath and suspend in Williams' E medium. Assess viability via Trypan Blue exclusion. Causality: Viability must exceed 80% to ensure the active transport of the drug into the cells and the functional integrity of the intracellular enzyme machinery.

Step 2: Substrate Incubation Setup Dilute hepatocytes to a working concentration of 1 × 10⁶ cells/mL. Spike 4-Methoxybenzo[d]oxazol-2-amine to a final concentration of 10 µM (using <0.1% DMSO to prevent CYP inhibition). Causality: A 10 µM concentration provides sufficient substrate to detect low-abundance metabolites without saturating the active sites of the enzymes, maintaining linear Michaelis-Menten kinetics.

Step 3: Reactive Metabolite Trapping (Critical Step) Supplement a parallel incubation arm with 5 mM Glutathione (GSH). Causality: The O-demethylation of the parent compound yields a 2-aminophenol derivative. This intermediate can undergo further two-electron oxidation to form a highly reactive, electrophilic quinone imine. GSH acts as a nucleophilic trap, forming stable thioether adducts that serve as indirect proof of transient toxicophore generation.

Step 4: Time-Course Sampling & Matrix Quenching Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by dispensing the aliquot into 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The 3:1 organic-to-aqueous ratio instantaneously precipitates cellular proteins, halting enzymatic activity. The addition of formic acid lowers the pH, stabilizing labile Phase II glucuronide conjugates against spontaneous hydrolysis.

Step 5: System Validation Controls Run parallel incubations using heat-inactivated hepatocytes (negative control) and Midazolam (positive control). Causality: The negative control isolates non-enzymatic degradation, while the positive control validates that the CYP3A4 pathway (a major hepatic clearance mechanism) is fully operational.

Analytical Architecture: LC-HRMS/MS Workflow

The transition from nominal mass triple-quadrupole systems to High-Resolution Mass Spectrometry (HRMS) has revolutionized MetID[2]. Modern Tribrid or Quadrupole-Time-of-Flight (Q-TOF) instruments provide sub-ppm mass accuracy, which is non-negotiable for assigning exact elemental compositions to unknown metabolites[3].

Workflow A 1. Hepatocyte Incubation B 2. Protein Ppt & SPE Cleanup A->B C 3. UHPLC Separation B->C D 4. HRMS/MS Acquisition C->D E 5. Mass Defect Filtering (MDF) D->E F 6. Structural Elucidation E->F

Self-validating LC-HRMS analytical workflow for metabolite identification.

Chromatographic Strategy: Utilize a sub-2-micron C18 UHPLC column with a shallow, extended gradient (e.g., 5% to 60% organic over 15 minutes). Causality: Aromatic hydroxylation of the benzoxazole ring will produce multiple isobaric positional isomers (e.g., 5-OH vs. 6-OH). A shallow gradient is strictly required to chromatographically resolve these isomers prior to mass spectral detection.

Mass Spectrometry Acquisition: Employ Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA/MS^E) to simultaneously capture full-scan exact mass and high-resolution MS/MS fragmentation spectra[4].

Data Processing & Structural Elucidation

The greatest challenge in MetID is isolating low-abundance drug metabolites from thousands of endogenous biological matrix ions. This is computationally resolved using Mass Defect Filtering (MDF) [4].

The exact monoisotopic mass of 4-Methoxybenzo[d]oxazol-2-amine (C₈H₈N₂O₂) is 164.0586 Da, yielding a protonated [M+H]⁺ ion at m/z 165.0664. The fractional part of this mass (0.0664) is the mass defect. Because biotransformations (like adding an oxygen atom, +15.9949 Da) shift the mass defect in mathematically predictable ways, we can apply a ±50 mDa filter around the expected mass defects of the parent and its conjugates[3]. Causality: This computational filter strips away >90% of endogenous lipid and peptide background noise, revealing the true metabolic profile.

Table 1: Quantitative Summary of Predicted Metabolites and HRMS Characteristics

Metabolite IDBiotransformation PathwayElemental FormulaTheoretical [M+H]⁺ (Da)Mass Shift (Da)Expected Diagnostic MS/MS Fragments (m/z)
Parent N/AC₈H₈N₂O₂165.06640.0000148.04 (-NH₃), 137.07 (-CO)
M1 O-DemethylationC₇H₆N₂O₂151.0508-14.0156134.02 (-NH₃)
M2 Aromatic HydroxylationC₈H₈N₂O₃181.0613+15.9949164.03 (-NH₃), 153.06 (-CO)
M3 O-Glucuronidation (of M1)C₁₃H₁₄N₂O₈327.0828+162.0164151.05 (Cleavage of Glucuronic Acid)
M4 N-Glucuronidation (Parent)C₁₄H₁₆N₂O₈341.0985+176.0321165.06 (Cleavage of Glucuronic Acid)
M5 GSH Adduct (via M1)C₁₇H₂₁N₅O₈S456.1189+291.0525151.05, 327.08 (Loss of pyroglutamate)

Note: Structural elucidation relies heavily on the MS/MS fragmentation. The diagnostic loss of ammonia (-17 Da) confirms the integrity of the 2-amine group, while the loss of the glucuronic acid moiety (-176 Da) in MS/MS spectra definitively identifies Phase II conjugates.

Conclusion

The identification of 4-Methoxybenzo[d]oxazol-2-amine metabolites requires a rigorous, multi-disciplinary approach. By leveraging the predictive mechanics of the 2-aminobenzoxazole scaffold, employing self-validating hepatocyte incubation protocols, and utilizing the extreme selectivity of HRMS coupled with Mass Defect Filtering, researchers can achieve comprehensive structural elucidation. This methodology not only maps the clearance profile of the compound but also proactively identifies reactive intermediates, ensuring high-confidence decision-making in downstream drug development.

References

  • In Vivo Activation of Zoxazolamine Metabolism by Flavone Source: PubMed (NIH) URL:[Link][1]

  • MSE with mass defect filtering for in vitro and in vivo metabolite identification Source: PubMed (NIH) URL:[Link][4]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL:[Link][2]

  • A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques Source: ACS Publications URL:[Link][3]

Sources

Exploratory

Technical Whitepaper: 4-Methoxybenzo[d]oxazol-2-amine (CAS 727415-76-1) – Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and organic synthesis, the 2-aminobenzoxazole core represents a highly privileged heterocyclic scaffold. 4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1) serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the 2-aminobenzoxazole core represents a highly privileged heterocyclic scaffold. 4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1) serves as a critical building block that merges the hydrogen-bonding capacity of an exocyclic amine with the lipophilic, electron-donating properties of a methoxy-substituted benzoxazole ring. This in-depth technical guide explores the physicochemical properties, safety protocols, mechanistic synthesis pathways, and pharmacological utility of this compound, providing researchers with a comprehensive, field-validated framework for its application in medicinal chemistry.

Physicochemical Profiling & Registry Data

Accurate registry data and physicochemical profiling are foundational for assay development and synthetic planning. The methoxy substitution at the 4-position sterically influences the adjacent nitrogen (N3) and alters the electron density of the aromatic system, which is crucial for target binding and reactivity[1].

PropertyValue
Chemical Name 4-Methoxybenzo[d]oxazol-2-amine
Synonyms 4-Methoxy-1,3-benzoxazol-2-amine; 2-Amino-4-methoxybenzoxazole
CAS Registry Number 727415-76-1
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Structural Class Heterocyclic Building Block (Benzoxazole)

Safety Data Sheet (SDS) & Handling Protocols

Handling 2-aminobenzoxazole derivatives requires adherence to stringent safety protocols due to their potential biological activity and reactivity. While specific in vivo toxicity data for the 4-methoxy derivative is limited, it is handled under the standard GHS classifications for structurally analogous aminobenzoxazoles[2].

Hazard ParameterDescription / Code
GHS Signal Word Warning
Hazard Statements H302 : Harmful if swallowed. H315 : Causes skin irritation. H319 : Causes serious eye irritation.
Precautionary Statements P280 : Wear protective gloves/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Storage Conditions Store under an inert atmosphere (Argon/Nitrogen) at room temperature. Keep in a dark place to prevent photo-oxidation of the amine.

Chemical Synthesis & Derivatization Workflows

The construction of the 2-aminobenzoxazole ring typically involves the cyclization of an o-aminophenol precursor. The choice of the cyanating agent dictates the safety, scalability, and yield of the reaction.

The Traditional Route vs. The Green Electrophilic Route

Historically, the cyclization of 2-amino-3-methoxyphenol was achieved using Cyanogen Bromide (CNBr) [3].

  • Causality for Obsolescence: While CNBr provides a highly electrophilic one-carbon source for direct cyclization, it is highly toxic, volatile, and moisture-sensitive, making it a severe safety hazard during scale-up.

Modern synthetic workflows utilize N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous, bench-stable electrophilic cyanating agent[4].

  • Mechanistic Causality: The reaction is driven by a Lewis acid (e.g., BF 3​ ·Et 2​ O). The Lewis acid specifically coordinates to the cyano nitrogen of NCTS, enhancing the electrophilicity of the cyano carbon. Crucially, using a Lewis acid instead of a Brønsted acid prevents the protonation of the nucleophilic amine on the starting material, which would otherwise stall the reaction[3]. The amine attacks the activated cyano group, eliminating the sulfonamide byproduct, followed by intramolecular cyclization via the hydroxyl group.

SynthesisWorkflow SM 2-Amino-3-methoxyphenol (Starting Material) Activation Lewis Acid Activation (BF3·Et2O) SM->Activation Reagent NCTS (Electrophilic Cyanating Agent) Reagent->Activation Intermediate Nucleophilic Addition Intermediate Activation->Intermediate Nucleophilic Attack Product 4-Methoxybenzo[d]oxazol-2-amine (Target Scaffold) Intermediate->Product Cyclization & Elimination

Synthetic workflow for 4-Methoxybenzo[d]oxazol-2-amine via NCTS activation.

Pharmacological Relevance of the 2-Aminobenzoxazole Scaffold

The 4-methoxybenzo[d]oxazol-2-amine scaffold is not just a structural curiosity; it is a bioisostere for urea and guanidine moieties, capable of forming robust directional hydrogen bonds while maintaining a flat, aromatic profile for π−π stacking.

  • Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors: The 2-aminobenzoxazole core has been identified as a highly viable scaffold for Spns2 inhibitors. Derivatives built on this core have demonstrated potent inhibition of Spns2-mediated S1P release, leading to a dose-dependent decrease in circulating lymphocytes—a critical mechanism for treating autoimmune diseases like multiple sclerosis without the cardiac toxicity associated with direct S1P receptor modulators[5].

  • Carbonic Anhydrase (CA) Inhibitors: When appended to other pharmacophores (like coumarins), the 2-aminobenzoxazole moiety establishes non-covalent interactions within both the hydrophobic and hydrophilic regions of tumor-associated CAs (CA IX and XII), acting as a potent antiproliferative agent[6].

  • Agricultural Antifungals: Simple 2-aminobenzoxazole derivatives exhibit broad-spectrum antifungal activities against phytopathogenic fungi, often outperforming commercial fungicides due to their ability to disrupt fungal enzyme systems[7].

Pharmacophore Core 2-Aminobenzoxazole Core HBD H-Bond Donor (-NH2) Core->HBD HBA H-Bond Acceptor (N3 / O1) Core->HBA Lipo Lipophilic Interaction (4-Methoxy Group) Core->Lipo Target Protein Target Active Site (e.g., Spns2, CAs) HBD->Target H-Bonding HBA->Target H-Bonding Lipo->Target π-π / Steric Fit

Pharmacophore mapping of the 4-methoxybenzo[d]oxazol-2-amine scaffold.

Experimental Methodologies: Self-Validating Synthesis Protocol

To ensure high scientific integrity and reproducibility, the following protocol details the NCTS-mediated synthesis of 4-Methoxybenzo[d]oxazol-2-amine, incorporating in-process controls (IPCs) to create a self-validating workflow.

Step 1: Reagent Preparation & Inertion

  • Charge a flame-dried round-bottom flask with 2-amino-3-methoxyphenol (1.0 equiv) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.5 equiv)[3].

  • Purge the system with Argon for 15 minutes. Causality: Oxygen and moisture must be excluded to prevent the oxidative degradation of the electron-rich aminophenol.

  • Suspend the reagents in anhydrous 1,4-dioxane (0.2 M concentration).

Step 2: Lewis Acid Activation

  • Add Boron trifluoride diethyl etherate (BF 3​ ·Et 2​ O, 2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 100°C). Causality: The thermal energy is required to overcome the activation barrier for the intramolecular cyclization following the initial nucleophilic attack[3].

Step 3: In-Process Control (IPC) & Monitoring

  • Self-Validation: After 12 hours, sample the reaction. Monitor the disappearance of the 2-amino-3-methoxyphenol peak via RP-HPLC (UV detection at 254 nm). The reaction is deemed complete when the starting material constitutes <1% of the total peak area. This prevents premature quenching and complex separation of unreacted precursors.

Step 4: Quenching and Extraction

  • Cool the mixture to room temperature and quench with saturated aqueous NaHCO 3​ until pH 8 is reached. Causality: Neutralizing the Lewis acid prevents the hydrolysis of the newly formed benzoxazole ring.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 4-Methoxybenzo[d]oxazol-2-amine as a solid. Validate purity via 1 H NMR and HRMS.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . ACS Omega. Available at: [Link]

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent . Organic Chemistry Portal. Available at: [Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases . PMC - NIH. Available at:[Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi . PMC - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

How to dissolve 4-Methoxybenzo[d]oxazol-2-amine for cell culture media

Application Note: Preparation and Dissolution Protocol for 4-Methoxybenzo[d]oxazol-2-amine in Cell Culture Media Executive Summary 4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1) is a specialized organic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Dissolution Protocol for 4-Methoxybenzo[d]oxazol-2-amine in Cell Culture Media

Executive Summary

4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1) is a specialized organic building block belonging to the benzoxazole family. Benzoxazoles are widely recognized as "privileged scaffolds" in medicinal chemistry, frequently serving as the core structural motif for novel kinase inhibitors, antimicrobial agents, and fluorescent biological probes [1]. However, like many heterocyclic small molecules, its hydrophobic aromatic core and methoxy substitution present significant solubility challenges in aqueous in vitro systems.

As a Senior Application Scientist, I have designed this protocol to provide a rigorous, self-validating methodology for dissolving 4-Methoxybenzo[d]oxazol-2-amine. This guide emphasizes the thermodynamic and kinetic principles of small molecule solvation, ensuring that researchers can achieve stable, precipitate-free working solutions without inducing solvent-mediated cytotoxicity.

Physicochemical Profile & Solvation Dynamics

Understanding the physicochemical nature of a compound is the first step in designing a reliable dissolution strategy. 4-Methoxybenzo[d]oxazol-2-amine possesses hydrogen bond donors (the primary amine) and acceptors (the oxazole nitrogen/oxygen and methoxy group), but its overall character is dominated by the hydrophobic benzene ring.

Causality of Solvent Choice: Water cannot effectively disrupt the stable crystal lattice of this compound due to the energetic cost of creating a hydrophobic cavity. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature allows its hydrophobic methyl groups to interact with the benzoxazole core, while its highly polar sulfoxide group readily forms hydrogen bonds with the amine, effectively dismantling the crystal lattice.

Table 1: Physicochemical Properties and Solvation Metrics

ParameterSpecification
Chemical Name 4-Methoxybenzo[d]oxazol-2-amine
CAS Number 727415-76-1
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Max Recommended Stock 10 mM to 50 mM
Max DMSO in Culture ≤ 0.1% v/v [2]

Experimental Protocol: Master Stock Preparation

The creation of a highly concentrated "Master Stock" in an organic solvent is required before introducing the compound to aqueous media.

Materials Required:

  • 4-Methoxybenzo[d]oxazol-2-amine powder

  • Anhydrous DMSO (Cell culture grade, sterile)

  • Amber microcentrifuge tubes (to prevent potential photolytic degradation)

  • Desiccator

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 4-Methoxybenzo[d]oxazol-2-amine to equilibrate to room temperature in a desiccator before opening.

    • Causality: Condensation of atmospheric moisture onto the cold powder will introduce water into your stock, reducing the solubility limit and causing premature micro-precipitation.

  • Weighing & Calculation: Weigh the desired mass. To prepare a 10 mM stock, dissolve 1.64 mg of the compound in exactly 1.0 mL of Anhydrous DMSO.

  • Solvation: Add the DMSO directly to the powder. Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes.

  • Aliquotting: Divide the master stock into 20 µL to 50 µL single-use aliquots in amber tubes and store at -20°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the vial, which degrades the compound and ruins the solvation capacity of the DMSO. Single-use aliquots prevent this degradation.

Experimental Protocol: Cell Culture Media Dilution

Introducing a hydrophobic compound dissolved in DMSO into an aqueous environment is a kinetically sensitive process. The goal is to achieve "kinetic trapping," where the compound disperses and binds to carrier proteins (like albumin in FBS) before it has the thermodynamic opportunity to nucleate and form crystals.

The 0.1% Rule: The final concentration of DMSO in your cell culture must not exceed 0.1% v/v (e.g., 1 µL of DMSO stock per 1 mL of media). Exceeding this threshold can induce solvent-mediated cytotoxicity, alter cell membrane permeability, and cause artifactual shifts in cellular signaling, thereby confounding your biological readouts [2][3].

Step-by-Step Methodology:

  • Pre-warm Media: Ensure your complete cell culture media (containing 5-10% FBS) is pre-warmed to 37°C.

    • Causality: Cold media drastically reduces the kinetic energy of the system, lowering the solubility threshold and promoting instant crystallization of the benzoxazole derivative upon contact.

  • Intermediate Dilution (Optional but Recommended): If your target concentration requires adding less than 0.5 µL of stock to your media, first create an intermediate dilution (e.g., 1 mM) using Anhydrous DMSO.

  • Dropwise Addition: Place your 37°C media on a vortex mixer set to a low/medium speed. Add the required volume of the DMSO stock dropwise directly into the center of the swirling media.

    • Causality: Rapid mixing disperses the DMSO instantly, preventing localized zones of high compound concentration (supersaturation) that act as nucleation sites for precipitation.

Quality Control & Self-Validating Systems

To ensure the integrity of your experimental data, the protocol must be self-validating. Implement the following QC checks immediately after preparing the working solution:

  • Visual & Microscopic Inspection: Hold the media against a light source; it should be perfectly optically clear. Place a 100 µL sample under a phase-contrast microscope at 20x magnification. Look for needle-like structures or amorphous aggregates, which indicate failed kinetic trapping.

  • Dynamic Light Scattering (DLS): For rigorous drug development assays, run a DLS scan on the final media. A polydispersity index (PDI) spike or the presence of particles >100 nm indicates colloidal aggregation of the 4-Methoxybenzo[d]oxazol-2-amine.

Visualizations of Solvation Dynamics

The following diagrams illustrate the optimal workflow and the thermodynamic/kinetic pathways that dictate the success or failure of small molecule dissolution.

Workflow A Weigh Compound (4-Methoxybenzo[d]oxazol-2-amine) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Aliquot Stock (Store at -20°C) B->C D Dropwise Addition to 37°C Media C->D E Final Working Solution (≤0.1% DMSO) D->E

Workflow for preparing 4-Methoxybenzo[d]oxazol-2-amine cell culture solutions.

Solvation Start DMSO Stock Added to Aqueous Media Sub1 Rapid Mixing (Vortexing) + Carrier Proteins (FBS) Start->Sub1 Sub2 Slow Mixing or Cold Media Start->Sub2 Res1 Kinetic Trapping (Stable Solvation) Sub1->Res1 Res2 Nucleation & Aggregation (Micro-precipitation) Sub2->Res2

Thermodynamic and kinetic factors governing small molecule solvation in aqueous media.

References

  • Title: A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry Source: Thieme Connect URL
  • Source: PubMed Central (PMC)
  • Source: Preprints.
Application

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

An Application Note for the Quantitative Analysis of 4-Methoxybenzo[d]oxazol-2-amine using HPLC-UV Abstract This document provides a comprehensive, technically-grounded protocol for the quantitative analysis of 4-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantitative Analysis of 4-Methoxybenzo[d]oxazol-2-amine using HPLC-UV

Abstract

This document provides a comprehensive, technically-grounded protocol for the quantitative analysis of 4-Methoxybenzo[d]oxazol-2-amine using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust, reproducible, and validated assay for quality control, stability testing, and impurity profiling. The narrative explains the scientific rationale behind key decisions in method development, from stationary phase selection to mobile phase optimization, ensuring the protocol is both a practical guide and an educational resource.

Introduction and Scientific Rationale

4-Methoxybenzo[d]oxazol-2-amine is a heterocyclic compound belonging to the benzoxazole class. Molecules in this family are significant scaffolds in medicinal chemistry, recognized for a wide range of pharmacological activities.[1][2] Accurate quantification of this analyte is critical during drug discovery and development to ensure the purity, potency, and stability of active pharmaceutical ingredients (APIs) and their intermediates.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] We employ a Reversed-Phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar to non-polar compounds like 4-Methoxybenzo[d]oxazol-2-amine. In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[5] Analytes are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer on the column.[6] The fused aromatic ring system of the target analyte provides sufficient hydrophobicity for strong retention and excellent separation on a C18 stationary phase.[7]

Detection is achieved using a UV-Vis spectrophotometer. The conjugated π-electron system inherent in the benzoxazole structure results in strong absorption of UV radiation, allowing for sensitive and specific detection.[1][8]

Chromatographic Method Development: A Causality-Driven Approach

The selection of chromatographic parameters is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte and the principles of chromatographic theory.

Stationary Phase (Column) Selection

Choice: C18 (Octadecylsilane) Bonded Silica Column.

  • Expertise & Rationale: The benzoxazole core is a relatively non-polar, aromatic structure. A C18 stationary phase, with its long alkyl chains, offers a high degree of hydrophobicity, promoting retention through van der Waals interactions.[6][9] This ensures that the analyte is sufficiently retained and separated from polar impurities or formulation excipients that would otherwise elute in the solvent front. Modern, high-purity silica C18 columns with end-capping minimize peak tailing caused by interactions between the basic amine group of the analyte and acidic residual silanols on the silica surface.[10][11]

Mobile Phase Optimization

Choice: Acetonitrile and a pH-controlled aqueous buffer (e.g., 20mM Potassium Phosphate, pH 3.0).

  • Expertise & Rationale:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for aromatic amines, lower column backpressure, and has a lower UV cutoff, minimizing baseline noise.[12]

    • Aqueous Phase & pH Control: The 2-amino group on the benzoxazole ring is basic. The pH of the mobile phase is the most critical factor influencing the analyte's retention time and peak shape.[12] By setting the pH to 3.0, which is well below the pKa of the primary amine, we ensure the amine is consistently protonated (R-NH3+). This single ionic state prevents peak splitting or broadening that occurs when an analyte exists in multiple ionization states. A phosphate buffer is selected for its excellent buffering capacity in this pH range.

    • Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the acetonitrile concentration, is employed. This strategy ensures that polar impurities are eluted early, while the main analyte, 4-Methoxybenzo[d]oxazol-2-amine, is eluted with a sharp, symmetrical peak in a reasonable timeframe.[13]

UV Detection Wavelength Selection

Choice: Experimentally determined maximum absorbance (λmax), anticipated to be in the 280-340 nm range.

  • Expertise & Rationale: According to Beer-Lambert's Law, the analytical sensitivity is maximized when monitoring at the wavelength of maximum absorbance (λmax). Benzoxazole and aromatic amine derivatives are known to possess strong chromophores that absorb significantly in the UV region.[8][14] To establish the optimal wavelength, a solution of 4-Methoxybenzo[d]oxazol-2-amine should be scanned across the UV spectrum (e.g., 200-400 nm) using a diode-array detector (DAD) or a standalone spectrophotometer. This ensures the highest possible signal-to-noise ratio, which is crucial for achieving low limits of detection (LOD) and quantitation (LOQ).

Analytical Workflow and Protocol

The following diagram illustrates the complete analytical workflow from sample preparation to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Mobile Phase Preparation (Aqueous Buffer & Organic) D System Equilibration (Stable Baseline) A->D B Standard Solution Preparation (Accurate Weighing & Dilution) E System Suitability Test (SST) (Injection of Standard) B->E C Sample Solution Preparation (Extraction/Dissolution & Dilution) F Sequence Run (Standards, Blanks, Samples) C->F D->E E->F G Peak Integration (Area Measurement) F->G H Calibration Curve Generation (Linear Regression) G->H I Quantification (Calculate Sample Concentration) H->I J 4. Reporting & Validation (Compile Results) I->J

Caption: Workflow for HPLC-UV analysis of 4-Methoxybenzo[d]oxazol-2-amine.

Detailed Experimental Protocol

Reagents, Materials, and Instrumentation
  • Reagents: 4-Methoxybenzo[d]oxazol-2-amine reference standard, Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Phosphoric Acid (H₃PO₄, analytical grade), Deionized Water (18.2 MΩ·cm).

  • Instrumentation: HPLC system with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20mM KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax (determined experimentally, e.g., 285 nm)
Run Time 22 minutes
Solution Preparation
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 4-Methoxybenzo[d]oxazol-2-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the 50:50 Acetonitrile/Water diluent.

  • Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve/extract with the diluent to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL). Sonicate if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis Sequence
  • Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the middle concentration standard (e.g., 10 µg/mL) five times to perform System Suitability Testing.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Inject a calibration standard after every 10-15 sample injections to verify system stability.

Method Validation and System Suitability

A trustworthy protocol must be a self-validating system. Before sample analysis, the system's performance must be verified. The full method should be validated according to ICH Q2(R1) guidelines.

System Suitability Test (SST)

SST ensures the chromatographic system is adequate for the intended analysis. These parameters should be met before any sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
RSD of Peak Area (n=5) ≤ 2.0%Demonstrates the precision of the injector and detector.
RSD of Retention Time (n=5) ≤ 1.0%Indicates the stability and precision of the pump and flow rate.
Method Validation Summary

The following table summarizes the key validation experiments required to demonstrate the method is fit for purpose.

Validation ParameterDescription
Specificity Demonstrate no interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity & Range Analyze 5-6 calibration levels; achieve a correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike a blank matrix at 3 levels (e.g., 80%, 100%, 120% of target); recovery should be 98.0-102.0%.
Precision (Repeatability) Analyze 6 replicate samples at 100% of the target concentration; RSD should be ≤ 2.0%.
Intermediate Precision Repeat precision analysis on a different day with a different analyst/instrument; compare results.
LOD & LOQ Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.
Robustness Intentionally vary method parameters (pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min) and assess impact.

Conclusion

This application note details a robust and scientifically-sound HPLC-UV method for the quantitative determination of 4-Methoxybenzo[d]oxazol-2-amine. By explaining the rationale behind the selection of critical parameters, this guide empowers researchers to not only execute the protocol but also to adapt and troubleshoot it effectively. The described method, when fully validated, is suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Reverse Phase HPLC Column. Hawach Scientific.
  • Reverse Phase HPLC Columns. GL Sciences.
  • Sodium Benzoxazole-2-Sulfonate: A Derivatisation Reagent for the Analysis of Amines and Amino Acids by HPLC With Fluorescence or UV Detection. Taylor & Francis Online.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • How to choose reversed-phase HPLC column C18, C8, C4.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • Comparative analysis of spectroscopic data of benzoxazole deriv
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.

Sources

Method

Preparation of 4-Methoxybenzo[d]oxazol-2-amine stock solution in DMSO

Title: Comprehensive Protocol for the Preparation of 4-Methoxybenzo[d]oxazol-2-amine Stock Solutions in DMSO Executive Summary 4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1)[1] is a critical heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Protocol for the Preparation of 4-Methoxybenzo[d]oxazol-2-amine Stock Solutions in DMSO

Executive Summary

4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1)[1] is a critical heterocyclic building block and pharmacophore intermediate used extensively in the development of kinase inhibitors and other targeted therapeutics. Because of its rigid benzoxazole core and hydrogen-bonding potential, its solubility in aqueous media is inherently limited. Therefore, preparing a highly concentrated, stable stock solution in anhydrous Dimethyl Sulfoxide (DMSO) is a mandatory first step for downstream in vitro assays[2]. This application note provides a self-validating, step-by-step protocol for formulating, aliquoting, and storing this compound to ensure maximum reproducibility and scientific integrity.

Physicochemical Profiling & Quantitative Data

Before initiating the protocol, it is essential to understand the compound's physical properties to calculate molarity accurately and anticipate solvation behavior.

Table 1: Physicochemical Properties of 4-Methoxybenzo[d]oxazol-2-amine

PropertyValue
Chemical Name 4-Methoxybenzo[d]oxazol-2-amine
CAS Number 727415-76-1
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Appearance Solid / Crystalline Powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Recommended Stock Conc. 10 mM to 50 mM
Storage (Powder) Room Temperature (Inert atmosphere, dark)[3]
Storage (DMSO Stock) -20°C (Short-term) / -80°C (Long-term)

Mechanistic Rationale for Experimental Choices

  • Solvent Selection (Anhydrous DMSO): The benzoxazole ring system exhibits significant lattice energy in its solid state. DMSO, a highly polar aprotic solvent, effectively disrupts intermolecular hydrogen bonding between the primary amine groups, solvating the molecule without acting as a proton donor[2]. Using anhydrous DMSO (<0.005% water) is critical; ambient moisture absorbed by hygroscopic DMSO can lead to rapid compound precipitation and localized concentration gradients, ruining the stock's integrity.

  • Temperature & Sonication: While 4-Methoxybenzo[d]oxazol-2-amine dissolves readily in DMSO, transient localized saturation can occur. Brief sonication introduces acoustic cavitation, which mechanically breaks down micro-crystals, overcoming the activation energy required for complete solvation without degrading the molecule via excessive thermal stress.

  • Aliquoting & Freeze-Thaw Avoidance: Repeated freeze-thaw cycles cause DMSO to crystallize and melt, which physically excludes the solute from the solvent matrix (freeze-concentration effect). This leads to irreversible precipitation. Single-use aliquots prevent this and maintain a self-validating system where every assay uses an identical starting concentration.

Step-by-Step Methodology: Stock Solution Preparation

Materials Required:

  • 4-Methoxybenzo[d]oxazol-2-amine powder (≥95% purity)[4]

  • Anhydrous DMSO (Molecular Biology Grade, ≥99.9%)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Vortex mixer and Ultrasonic water bath

Protocol:

  • Equilibration: Allow the vial of 4-Methoxybenzo[d]oxazol-2-amine powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Weighing: Accurately weigh the desired mass of the compound. For a standard 50 mM stock solution, weigh exactly 8.21 mg of the powder.

    • Calculation: Mass=Molarity×Volume×Molecular Weight

    • Mass=0.050mol/L×0.001L×164.16g/mol=0.008208g=8.21mg .

  • Solvation: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex the tube vigorously for 30–60 seconds.

  • Sonication (If required): If visible micro-particles remain, place the tube in an ultrasonic water bath at room temperature for 2–5 minutes. Do not exceed 37°C to prevent potential thermal degradation.

  • Visual Quality Control (QC): Hold the tube against a light source. The solution must be completely transparent with no Tyndall effect (light scattering), confirming true solvation rather than a suspension.

  • Aliquoting: Immediately divide the 1.0 mL stock into ten 100 µL aliquots in sterile amber tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer to a -80°C freezer for long-term storage, or -20°C for use within 1-2 months.

StockPrep N1 1. Equilibrate & Weigh (8.21 mg for 50 mM) N2 2. Add 1.0 mL Anhydrous DMSO N1->N2 N3 3. Vortex & Sonicate (Room Temp, 5 min) N2->N3 N4 4. Visual QC (Check for transparency) N3->N4 N5 5. Aliquot & Store (100 µL at -80°C) N4->N5

Workflow for 4-Methoxybenzo[d]oxazol-2-amine DMSO stock preparation and storage.

Downstream Application: Serial Dilution for Cell-Based Assays

When applying the 4-Methoxybenzo[d]oxazol-2-amine stock to in vitro cell cultures, the final DMSO concentration must be strictly controlled to prevent solvent-induced cytotoxicity. The industry standard is to maintain final DMSO concentrations at or below 0.1% (v/v)[5].

Dilution Protocol:

  • Thawing: Remove a single 100 µL aliquot from the -80°C freezer. Allow it to thaw naturally at room temperature. Vortex briefly to ensure homogeneity, as DMSO can form concentration gradients during the thawing process.

  • Intermediate Dilution: Perform serial dilutions in pure DMSO to create a 1000x working stock for each desired final concentration. Causality: Diluting directly into aqueous media from a high-concentration stock causes "solvent shock," leading to rapid nano-precipitation of the hydrophobic compound.

  • Final Aqueous Dilution: Add 1 µL of the 1000x DMSO working stock to 999 µL of pre-warmed cell culture media. Mix rapidly by pipetting.

  • Validation: Treat cells immediately. Include a vehicle control (0.1% DMSO in media) to isolate the pharmacological effect of the benzoxazole derivative from solvent artifacts.

CellAssay S1 Thaw 50 mM Stock (Room Temp) S2 Intermediate Dilution (in 100% DMSO) S1->S2 S3 Final Dilution (1:1000 in Media) S2->S3 S4 Cell Treatment (Max 0.1% DMSO) S3->S4

Serial dilution workflow to prevent solvent shock and nano-precipitation in cell assays.

References

  • Title: 4-Methoxybenzo[d]oxazol-2-amine (CAS 727415-76-1) Source: LookChem URL: [Link]

  • Title: Discovery of DS68702229 as a Potent, Orally Available NAMPT Activator Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

Sources

Application

Synthesis pathway of 4-Methoxybenzo[d]oxazol-2-amine from 2-amino-3-methoxyphenol

Application Note: Synthesis and Characterization of 4-Methoxybenzo[d]oxazol-2-amine via Cyanogen Bromide Cyclization Introduction & Scientific Rationale The 2-aminobenzoxazole scaffold is a privileged pharmacophore in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 4-Methoxybenzo[d]oxazol-2-amine via Cyanogen Bromide Cyclization

Introduction & Scientific Rationale

The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antifungal, antitubercular, and anti-inflammatory agents[1][2]. The target compound, 4-methoxybenzo[d]oxazol-2-amine , incorporates a methoxy group at the C4 position. This specific substitution pattern introduces unique steric and electronic effects that can enhance target protein binding affinity and modulate physicochemical properties.

While multiple synthetic routes exist for constructing the benzoxazole core—including transition-metal catalyzed C–H amination and multi-step urea condensations—the direct cyclization of o-aminophenols using cyanogen bromide (BrCN) remains the gold standard[3]. Despite the inherent toxicity of BrCN, this electrophilic cyanating approach is highly favored due to its exceptional atom economy, mild reaction conditions, and avoidance of expensive metal catalysts or harsh oxidants[1][3].

Mechanistic Pathway

The transformation of 2-amino-3-methoxyphenol into 4-methoxybenzo[d]oxazol-2-amine via BrCN is a tandem nucleophilic addition-cyclization reaction driven by thermodynamic stability[3].

  • Electrophilic N-Cyanation : The primary amine of 2-amino-3-methoxyphenol acts as a nucleophile, attacking the highly electrophilic nitrile carbon of cyanogen bromide. This displaces the bromide ion, generating an N-cyanated intermediate (a cyanamide) and releasing hydrobromic acid (HBr)[3].

  • Intramolecular Cyclization : The adjacent hydroxyl group, activated by its proximity to the electrophilic cyanamide carbon, undergoes a rapid 5-exo-dig intramolecular cyclization.

  • Tautomerization : The resulting cyclic imine intermediate rapidly tautomerizes to the fully conjugated, thermodynamically stable aromatic 2-aminobenzoxazole system.

Mechanism SM 2-Amino-3-methoxyphenol Int1 N-Cyanation Intermediate (Cyanamide) SM->Int1 + BrCN (- HBr) BrCN Cyanogen Bromide BrCN->Int1 Int2 Intramolecular Cyclization (O-Attack) Int1->Int2 Ring Closure Prod 4-Methoxybenzo[d]oxazol-2-amine Int2->Prod Tautomerization

Fig 1. Mechanistic pathway of 2-aminobenzoxazole formation via cyanogen bromide cyclization.

Safety & Reagent Handling

CRITICAL SAFETY WARNING : Cyanogen bromide (BrCN) is highly toxic, volatile, and corrosive. It can release lethal hydrogen cyanide (HCN) gas upon contact with strong acids.

  • Engineering Controls : All operations (weighing, reaction setup, and workup) MUST be conducted inside a certified, high-flow chemical fume hood.

  • PPE : Double nitrile gloves, a chemically resistant lab coat, and safety goggles are mandatory.

  • Quenching Protocol : Unreacted BrCN and contaminated glassware must be quenched in a freshly prepared alkaline solution of sodium thiosulfate (10% Na₂S₂O₃ in 1 M NaOH) or sodium hypochlorite (bleach) for at least 24 hours before disposal to safely destroy cyanide species.

Experimental Protocol

This self-validating protocol outlines the optimized synthesis of 4-methoxybenzo[d]oxazol-2-amine, incorporating in-process controls to ensure high yield and purity[2].

Workflow Step1 1. Reaction Setup Dissolve SM in MeOH/H2O Step2 2. Reagent Addition Add BrCN dropwise at 0-5 °C Step1->Step2 Step3 3. Cyclization Stir at RT for 4-6 hours Step2->Step3 Step4 4. Quenching & Basification Neutralize with NaHCO3 to pH 8 Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash brine Step4->Step5 Step6 6. Purification Column Chromatography / Recrystallization Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of 4-Methoxybenzo[d]oxazol-2-amine.

Step-by-Step Methodology:

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxyphenol (1.0 eq, 5.0 mmol, 695 mg) in a 1:1 mixture of Methanol and Deionized Water (20 mL). Causality: The aqueous methanol solvent system solubilizes both the organic starting material and the inorganic byproducts, while moderating the reactivity of BrCN.

  • Cooling : Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Cooling controls the exothermic nature of the electrophilic cyanation, preventing side reactions and the volatilization of BrCN.

  • Reagent Addition : Slowly add cyanogen bromide (1.5 eq, 7.5 mmol, 794 mg) portion-wise or dropwise over 15 minutes[2].

  • Cyclization : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 1:1) or LC-MS until complete consumption of the starting material[1].

  • Quenching & Basification : Upon completion, carefully neutralize the hydrobromide salt of the product by adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH reaches 8.0–8.5[2]. Causality: The reaction generates HBr, which protonates the newly formed 2-aminobenzoxazole. Neutralization ensures the product is converted to its free base form, allowing it to precipitate or be efficiently extracted into the organic phase.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers.

  • Washing & Drying : Wash the combined organic extracts with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 50% EtOAc in Hexanes) or recrystallize from hot aqueous ethanol to afford pure 4-methoxybenzo[d]oxazol-2-amine.

Analytical Characterization & Data Validation

The following table summarizes the expected quantitative and spectral data for the structural validation of the synthesized 4-methoxybenzo[d]oxazol-2-amine.

ParameterExpected Value / Spectral Assignment
Chemical Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Physical Appearance Off-white to pale brown solid
Expected Yield 75% - 85%
¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (br s, 2H, -NH₂), 7.02 (t, J = 8.0 Hz, 1H, Ar-H6), 6.91 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H7), 6.75 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H5), 3.88 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 162.4 (C2), 148.1 (C4), 142.5 (C7a), 131.0 (C3a), 123.8 (C6), 109.5 (C5), 104.2 (C7), 55.8 (-OCH₃)
HRMS (ESI+) Calculated for [M+H]⁺: 165.0659; Found: ~165.0662

References

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PubMed Central (PMC).[Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.[Link]

  • Design, Synthesis and Biological Evaluation of Novel Antitubercular Agents by Combining Pyrazoline and Benzoxazole Pharmacophores. Scientific Research Publishing (SCIRP).[Link]

Sources

Method

1H and 13C NMR characterization of 4-Methoxybenzo[d]oxazol-2-amine

Application Note: ¹H and ¹³C NMR Characterization of 4-Methoxybenzo[d]oxazol-2-amine Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Guide & Experimental Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: ¹H and ¹³C NMR Characterization of 4-Methoxybenzo[d]oxazol-2-amine

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, sphingosine-1-phosphate transporter modulators, and anti-inflammatory agents[1]. The accurate structural elucidation of these compounds is critical for structure-activity relationship (SAR) studies. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1)[2], detailing the mechanistic causality behind its spectral signatures.

Structural Logic & Connectivity

To accurately assign NMR signals, we must first establish the standard IUPAC numbering for the benzoxazole core. The heteroatoms dictate the numbering priority: the oxygen atom is designated as position 1, and the nitrogen as position 3.

StructuralLogic O1 O(1) C2 C(2) O1->C2 N3 N(3) C2->N3 NH2 NH2 C2->NH2 C3a C(3a) N3->C3a C4 C(4) C3a->C4 C5 C(5) C4->C5 OMe OCH3 C4->OMe C6 C(6) C5->C6 C7 C(7) C6->C7 C7a C(7a) C7->C7a C7a->O1 C7a->C3a

Fig 1: Atom connectivity and standard IUPAC numbering logic for 4-Methoxybenzo[d]oxazol-2-amine.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The choices of solvent, concentration, and acquisition parameters directly impact the resolution of heteroaromatic systems.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 4-Methoxybenzo[d]oxazol-2-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 2-Aminobenzoxazoles often exhibit limited solubility in non-polar solvents like CDCl₃. DMSO-d6 is selected because it acts as a strong hydrogen-bond acceptor, effectively breaking intermolecular hydrogen bonds involving the C2-amino group. This prevents concentration-dependent chemical shift drifting and sharpens the -NH₂ resonance[3][4].

Step 2: Instrument Calibration & Shimming (Self-Validation Checkpoint)

  • Action: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer probe equilibrated at 298 K. Perform automated tuning, matching, and gradient shimming.

  • Validation: Before initiating lengthy acquisitions, run a single-scan ¹H experiment. Verify that the residual DMSO-d6 quintet is centered exactly at 2.50 ppm and the TMS singlet is at 0.00 ppm[4]. The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz to confirm optimal magnetic field homogeneity.

Step 3: Data Acquisition Parameters

  • ¹H NMR: 16–32 scans; Relaxation delay (D1) = 1.5 s; Spectral width = 12 ppm.

  • ¹³C NMR: 1024–2048 scans; Relaxation delay (D1) = 2.0–3.0 s.

  • Causality: A longer D1 is strictly required for the ¹³C acquisition of benzoxazoles. Quaternary bridgehead carbons (C3a, C7a) and the C2 carbon lack directly attached protons, depriving them of rapid dipole-dipole relaxation and Nuclear Overhauser Effect (NOE) enhancement. A sufficient D1 ensures these carbons fully relax between pulses, preventing signal nulling[1][4].

ExperimentalWorkflow Prep Sample Prep 15 mg in DMSO-d6 Acq Data Acquisition 400 MHz, 298 K Prep->Acq Proc Processing FT & Phase Correct Acq->Proc Anal Analysis Shift & Multiplet Proc->Anal

Fig 2: Step-by-step NMR experimental workflow for 2-aminobenzoxazole derivatives.

Spectral Elucidation & Mechanistic Causality

The interpretation of the NMR spectra for 4-Methoxybenzo[d]oxazol-2-amine relies heavily on understanding the electronic effects of the substituents on the fused bicyclic system.

¹H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment Logic
-NH₂ 7.45br s2H-Deshielded by the electron-deficient sp² C2. Broadened by the quadrupolar relaxation of the adjacent ¹⁴N nucleus[3].
H6 7.05t1H8.2Located meta to the methoxy group; experiences minimal resonance shielding. Coupled to both H5 and H7.
H7 7.00dd1H8.2, 1.0Para to the methoxy group (shielded via +M effect) and ortho to the ring oxygen[5].
H5 6.75dd1H8.2, 1.0Ortho to the strongly electron-donating methoxy group. The +M effect maximizes electron density here, driving the signal upfield[5].
-OCH₃ 3.85s3H-Typical resonance for an aromatic methoxy group.

Expert Insight: The methoxy group at C4 exerts a strong positive mesomeric (+M) effect. By pushing electron density into the aromatic ring, it significantly shields the ortho (C5) and para (C7) protons compared to an unsubstituted benzoxazole core. The distinct 1,2,3-trisubstituted splitting pattern (a triplet and two doublets of doublets) definitively confirms the regiochemistry of the substitution[5].

¹³C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Logic
C2 162.0CqHighly deshielded due to its position between two electronegative heteroatoms (N and O) in a conjugated sp² system[1][3].
C7a 148.0CqBridgehead carbon directly attached to the electronegative ring oxygen (O1)[1].
C4 145.0CqIpso carbon directly attached to the electronegative oxygen of the methoxy group.
C3a 142.5CqBridgehead carbon attached to the ring nitrogen (N3)[1].
C6 124.0CHMeta to the methoxy group; falls within the standard aromatic range.
C5 106.5CHOrtho to the methoxy group; highly shielded by the +M resonance effect.
C7 104.5CHPara to the methoxy group; highly shielded by the +M resonance effect.
-OCH₃ 56.0CH₃Typical aliphatic carbon attached to an aromatic oxygen.

Expert Insight: In ¹³C NMR, the C2 carbon is the premier diagnostic signal for 2-aminobenzoxazoles, consistently anchoring the spectrum near 162 ppm[3]. The profound shielding observed at C5 (106.5 ppm) and C7 (104.5 ppm) perfectly mirrors the ¹H NMR data, validating the strong electron-donating influence of the C4 methoxy substituent across the conjugated π-system.

Sources

Application

Mass spectrometry fragmentation pattern of 4-Methoxybenzo[d]oxazol-2-amine

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of heterocyclic pharmacophores is paramount for drug metabolism and pharmacokinetics (DMPK) profiling, metabolite identification, and structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of heterocyclic pharmacophores is paramount for drug metabolism and pharmacokinetics (DMPK) profiling, metabolite identification, and structural elucidation. 4-Methoxybenzo[d]oxazol-2-amine (Exact Mass: 164.0586 Da) is a privileged bicyclic scaffold that combines an electron-rich methoxy group with a highly stable, conjugated 2-aminobenzoxazole core.

This application note provides a comprehensive, self-validating framework for analyzing the Collision-Induced Dissociation (CID) fragmentation pattern of 4-Methoxybenzo[d]oxazol-2-amine using high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS).

Mechanistic Elucidation of Fragmentation Pathways (Causality & Theory)

To accurately interpret the MS/MS spectra of 4-Methoxybenzo[d]oxazol-2-amine, one must understand the thermodynamic and kinetic drivers behind its bond cleavages. In positive electrospray ionization (ESI+) mode, the molecule readily protonates at the endocyclic nitrogen of the oxazole ring, yielding a stable precursor ion [M+H]+ at m/z 165.066 .

Upon collisional activation, the molecule undergoes three primary, structurally diagnostic fragmentation cascades:

  • Homolytic Methoxy Cleavage (Loss of ∙CH3​ ): Methoxy-substituted aromatic systems frequently exhibit the loss of a methyl radical ( ∙CH3​ , 15 Da) under CID, forming a stabilized quinonoid radical cation[1]. For 4-Methoxybenzo[d]oxazol-2-amine, this odd-electron fragmentation yields a highly abundant product ion at m/z 150.043 . The extended conjugation of the benzoxazole system stabilizes this radical cation, making it a primary diagnostic peak.

  • Oxazole Ring Opening (Loss of CO ): Benzoxazole rings typically undergo cleavage leading to the loss of carbon monoxide (CO, 28 Da)[2]. Following the loss of the methyl radical, the resulting phenolic radical cation undergoes ring contraction and elimination of CO, producing a fragment at m/z 122.048 . This is a hallmark transition for identifying the benzoxazole core[3].

  • Amine/Cyanamide Elimination: For 2-aminobenzoxazole derivatives, the elimination of cyanamide ( NH2​CN , 42 Da) directly from the parent ion, or hydrogen cyanide ( HCN , 27 Da) from subsequent fragments, is a highly characteristic fragmentation pathway[4]. The direct elimination of NH2​CN from the precursor ion yields a fragment at m/z 123.044 , representing a methoxybenzyne/phenol derivative.

MS_Fragmentation M_plus_H [M+H]⁺ m/z 165.066 C8H9N2O2⁺ Loss_CH3 [M+H - •CH3]⁺• m/z 150.043 C7H6N2O2⁺• M_plus_H->Loss_CH3 - •CH3 (15 Da) Homolytic Cleavage Loss_NH2CN [M+H - NH2CN]⁺ m/z 123.044 C7H7O2⁺ M_plus_H->Loss_NH2CN - NH2CN (42 Da) Ring Cleavage Loss_CO [M+H - •CH3 - CO]⁺• m/z 122.048 C6H6N2O⁺• Loss_CH3->Loss_CO - CO (28 Da) Oxazole Ring Opening Loss_HCN [M+H - •CH3 - CO - HCN]⁺• m/z 95.037 C5H5NO⁺• Loss_CO->Loss_HCN - HCN (27 Da) Rearrangement

Caption: Proposed ESI+ MS/MS fragmentation pathway for 4-Methoxybenzo[d]oxazol-2-amine.

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact masses, neutral losses, and optimal collision energies required to profile 4-Methoxybenzo[d]oxazol-2-amine.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaRelative AbundanceOptimal CE (eV)Mechanistic Assignment
165.066 150.04315.023 ( ∙CH3​ ) C7​H6​N2​O2+∙​ 100% (Base Peak)20Homolytic cleavage of methoxy ether
165.066 123.04442.022 ( NH2​CN ) C7​H7​O2+​ 45%25Cleavage of 2-aminooxazole moiety
150.043 122.04827.995 ( CO ) C6​H6​N2​O+∙ 60%35Benzoxazole ring opening
122.048 95.03727.011 ( HCN ) C5​H5​NO+∙ 25%40Rearrangement and loss of HCN

Experimental Protocol: LC-HRMS/MS Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates matrix blanks and stable-isotope-labeled internal standards (SIL-IS) to account for ion suppression and validate ionization efficiency.

Step 1: Sample Preparation (Self-Validating Extraction)
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methoxybenzo[d]oxazol-2-amine in LC-MS grade Methanol.

  • Working Standards: Serially dilute the stock in 50:50 Water:Acetonitrile to a final concentration of 100 ng/mL.

  • Internal Standard Spiking: Spike all samples (including matrix blanks) with 50 ng/mL of a structurally similar SIL-IS (e.g., 13C3​ -benzoxazole derivative). Causality: The IS ensures that any variations in the MS signal are due to the analyte's inherent fragmentation rather than matrix-induced ion suppression or instrument drift.

Step 2: Chromatographic Separation

Causality: A gradient elution starting at 5% organic modifier is chosen to ensure adequate retention of the polar 2-amino group, while a rapid ramp to 95% ensures complete elution of the lipophilic benzoxazole core, preventing carryover.

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Formic acid acts as a proton donor, maximizing [M+H]+ yield in ESI+).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B for 0.5 min Ramp to 95% B over 3.5 min Hold at 95% B for 1 min Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

Causality: Argon is selected as the collision gas in Q2 rather than Nitrogen. Argon's higher atomic mass provides more efficient momentum transfer during CID, which is critical for breaking the highly stable, conjugated aromatic benzoxazole system.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: High-purity Argon (pressure: 2×10−3 mbar).

  • Data Acquisition: Product Ion Scan (m/z 50–200) triggering off the precursor mass m/z 165.066. Use a stepped Collision Energy (CE) spread of 15, 25, and 40 eV to capture both fragile (methoxy loss) and highly stable (ring opening) fragments in a single analytical run.

Workflow Prep 1. Sample Prep (Spike IS & Extract) LC 2. UHPLC Separation (C18, Gradient Elution) Prep->LC ESI 3. ESI+ Ionization (Desolvation & Protonation) LC->ESI Q1 4. Q1 Selection (m/z 165.066) ESI->Q1 Q2 5. Q2 CID (Argon Gas, Stepped CE) Q1->Q2 Q3 6. Q3 / TOF Detection (Fragment Mass Analysis) Q2->Q3

Caption: Step-by-step LC-MS/MS analytical workflow for characterizing fragmentation patterns.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Degradation of 4-Methoxybenzo[d]oxazol-2-amine in Aqueous Solutions

Welcome to the Technical Support Center for 4-Methoxybenzo[d]oxazol-2-amine . As a highly functionalized heterocycle, this compound is a valuable building block in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methoxybenzo[d]oxazol-2-amine . As a highly functionalized heterocycle, this compound is a valuable building block in drug discovery. However, researchers frequently encounter stability issues when handling it in aqueous assay buffers. This guide provides authoritative troubleshooting steps, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.

Core Principles: The Chemistry of Benzoxazole Instability

To prevent degradation, we must first understand the structural vulnerabilities of 4-Methoxybenzo[d]oxazol-2-amine. The molecule's instability in aqueous media is driven by two primary mechanisms:

  • pH-Dependent Ring-Opening Hydrolysis: The benzoxazole ring is highly susceptible to hydrolysis due to the electrophilic nature of the C2 carbon, which is sandwiched between an oxygen and a nitrogen atom. Under acidic conditions (pH < 5), protonation of the endocyclic nitrogen (N3) activates the C2 carbon toward nucleophilic attack by water. Under alkaline conditions (pH > 9), direct attack by hydroxide ions at the C2 position initiates C-O bond cleavage 1. Both pathways yield a ring-opened substituted 2-aminophenol derivative.

  • Oxidative Vulnerability: The presence of the electron-donating 4-methoxy group and the 2-amino group significantly enriches the electron density of the aromatic system. This lowers the molecule's oxidation potential, making it exceptionally vulnerable to trace transition metals, dissolved oxygen, and photolytic radical initiation 2.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous stock solution of 4-Methoxybenzo[d]oxazol-2-amine turns pink/brown after 24 hours. What is happening? A1: This color change is a classic indicator of oxidative degradation. The electron-rich 2-aminobenzoxazole system is being oxidized into highly conjugated, colored quinone-imine byproducts. Resolution: Purge your aqueous buffers with argon or nitrogen to displace dissolved oxygen. Adding a chelating agent (e.g., 1 mM EDTA) prevents trace metal-catalyzed oxidation. Always store the solution in amber vials to block photolytic degradation.

Q2: LC-MS analysis of my biological assay samples shows a major degradation peak at +18 Da. How do I prevent this? A2: A mass increase of +18 Da (+H₂O) corresponds to the ring-opened hydrolysis product (a substituted 2-hydroxyphenylurea derivative). This occurs when the formulation pH drifts into acidic or highly basic territories, catalyzing the hydration and cleavage of the oxazole C-O bond 3. Resolution: Maintain strict pH control using a strong buffer system (e.g., 50 mM Phosphate buffer) calibrated exactly to pH 7.0–7.4. Avoid unbuffered water, as dissolved CO₂ can lower the pH enough to trigger acid-catalyzed hydrolysis over time.

Q3: Can I use co-solvents to improve both solubility and stability? A3: Yes. Preparing a concentrated primary stock in an aprotic organic solvent (like anhydrous DMSO or Acetonitrile) and diluting it into the aqueous phase immediately prior to the experiment minimizes the time the compound spends in a hydrolytic environment.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the generalized kinetic behavior of 2-aminobenzoxazole derivatives in aqueous environments based on established forced degradation parameters.

ConditionpH RangeEstimated Half-Life (t½) at 25°CPrimary Degradation PathwayRecommended Preventive Action
Acidic pH 2.0 - 4.0< 4 hoursRing-opening hydrolysis (N-protonation)Neutralize immediately; use pH 7.4 buffers.
Neutral pH 6.5 - 7.5> 72 hoursSlow oxidation (if O₂ is present)Degas buffers; add 1 mM EDTA; protect from light.
Basic pH 9.0 - 12.0< 12 hoursRing-opening hydrolysis (OH⁻ attack)Avoid alkaline vehicles; use buffering agents.
Thermal Stress pH 7.4 (80°C)< 6 hoursAccelerated hydrolysis & oxidationKeep solutions on ice during prolonged benchwork.

Mechanistic Pathway of Degradation

The following diagram illustrates the divergent chemical pathways that lead to the degradation of the oxazole core under different pH extremes.

G Start 4-Methoxybenzo[d]oxazol-2-amine (Intact Ring) Acidic Acidic Conditions (pH < 5) Start->Acidic Basic Basic Conditions (pH > 9) Start->Basic Protonation Protonation of N3 (Electrophilic Activation) Acidic->Protonation OH_Attack Direct OH⁻ Attack at C2 (Nucleophilic Addition) Basic->OH_Attack Tetrahedral Tetrahedral Intermediate (C-O Bond Weakening) Protonation->Tetrahedral + H₂O OH_Attack->Tetrahedral RingOpen Ring-Opened Product (e.g., 2-hydroxy-5-methoxyphenylurea) Tetrahedral->RingOpen C-O Bond Cleavage

Figure 1: pH-dependent ring-opening hydrolysis pathway of 4-Methoxybenzo[d]oxazol-2-amine.

Experimental Workflows & Protocols

Protocol A: Preparation of a Highly Stable Aqueous Working Solution

This protocol is a self-validating system designed to mitigate hydrolysis, oxidation, and photolysis simultaneously.

Materials:

  • 4-Methoxybenzo[d]oxazol-2-amine (Solid powder, desiccated)

  • Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.4

  • EDTA (Ethylenediaminetetraacetic acid)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the solid 4-Methoxybenzo[d]oxazol-2-amine in anhydrous DMSO to create a 10 mM to 50 mM concentrated stock.

    • Causality: Aprotic solvents lack the water necessary for hydrolysis, ensuring absolute stability during long-term storage at -20°C.

  • Buffer Optimization: Prepare the 50 mM PBS (pH 7.4) and supplement it with 1 mM EDTA.

    • Causality: EDTA sequesters trace metal ions (like Cu²⁺ or Fe³⁺) that act as catalysts for the oxidative degradation of the electron-rich methoxy-aromatic ring.

  • Degassing: Sparge the PBS/EDTA buffer with Argon gas for 15 minutes.

    • Causality: Displacing dissolved oxygen halts aerobic auto-oxidation pathways.

  • Dilution: Immediately prior to the assay, dilute the DMSO stock into the degassed buffer to reach your target working concentration (e.g., 100 µM). Ensure the final DMSO concentration remains below 1% (v/v) to prevent assay interference.

  • Storage: Keep the working solution in an amber glass vial on ice. Discard any unused aqueous solution after 12 hours to guarantee data integrity.

Protocol B: Forced Degradation (Stability Indicating) Assay

Use this protocol to validate your HPLC/LC-MS analytical methods, ensuring they can successfully resolve the intact active pharmaceutical ingredient (API) from its degradation products.

Step-by-Step Methodology:

  • Acid Stress: Mix 1 mL of 1 mg/mL compound (in Acetonitrile) with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before injection.

  • Base Stress: Mix 1 mL of 1 mg/mL compound with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Stress: Mix 1 mL of 1 mg/mL compound with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Analysis: Run samples via LC-MS using a C18 column and a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor for the +18 Da mass shift (hydrolysis) and +16 Da mass shift (oxidation).

References

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing):Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles.
  • Benchchem:Stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine in solution.
  • ACS Publications:Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermedi

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 4-Methoxybenzo[d]oxazol-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 4-Methoxybenzo[d]oxazol-2-amine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 4-Methoxybenzo[d]oxazol-2-amine (CAS: 727415-76-1).

Due to the unique electronic properties of benzoxazole derivatives, standard purification workflows often fail, leading to poor yields and degraded peak resolution. This document synthesizes field-proven methodologies, troubleshooting logic, and self-validating protocols to ensure high-purity recovery.

Analyte Profile & Chromatographic Challenges

4-Methoxybenzo[d]oxazol-2-amine features an electron-rich benzoxazole core coupled with a primary amine at the 2-position and a methoxy group at the 4-position.

  • The Challenge: The 2-amino group acts as a strong Lewis base. When exposed to standard normal-phase silica gel, the basic amine undergoes severe chemisorption with the highly acidic silanol groups (Si-OH, pKa ~4.5) present on the silica surface[1].

  • The Result: This ionic interaction overrides standard polarity-based partitioning, causing the compound to streak or tail across the column, resulting in co-elution with impurities and irreversible sample loss[2].

Troubleshooting FAQs

Q1: Why does my 4-Methoxybenzo[d]oxazol-2-amine sample streak severely on standard silica gel, even with highly polar solvent systems? A: Streaking of amines on silica is rarely a polarity issue; it is an acid-base interaction. The acidic silanol sites on the stationary phase protonate the basic amine, creating a strong electrostatic bond[3]. The solvent front moves forward, but the protonated analyte is chemically anchored, causing it to drag and streak rather than elute as a discrete band.

Q2: How do I eliminate this tailing and improve peak resolution? A: The most effective field-proven method is competitive binding via mobile phase modification. By adding 1% to 2% (v/v) of a sacrificial basic modifier like 1 to your eluent, you effectively "deactivate" the column[1]. TEA is sterically hindered but highly basic; it preferentially binds to and caps the acidic silanols, allowing your target benzoxazole amine to elute strictly based on its inherent polarity[4].

Q3: I added TEA to my eluent, but my compound is still tailing mid-column. What went wrong? A: This is a classic symptom of inadequate column equilibration. If the column is not pre-flushed with the TEA-modified solvent, the raw silica will strip the TEA out of the solvent front as it travels downward[3]. This leaves the top of the column deactivated but the bottom highly acidic. You must pass at least 2 to 3 column volumes (CV) of the modified solvent through the bed before loading your sample to ensure uniform silanol capping.

Q4: Are there alternative stationary phases if TEA-modified silica fails to separate closely related impurities? A: Yes. If normal-phase silica is insufficient, you can bypass the silanol issue entirely by switching to Basic Alumina, which lacks acidic sites, or by utilizing C18 Reverse-Phase chromatography with an ammonium hydroxide (NH₄OH) modified mobile phase[4].

Quantitative Method Comparison

To optimize your purification strategy, reference the table below, which summarizes the expected performance of various chromatographic systems for 2-aminobenzoxazole derivatives[5].

Stationary PhaseMobile Phase SystemModifierExpected Recovery (%)Peak Shape / Resolution Profile
Standard Silica (Unmodified)Hexane / EtOAcNone< 40%Severe tailing, irreversible adsorption, poor resolution.
Standard Silica (Deactivated)Hexane / EtOAc1-2% TEA> 85%Sharp peaks, excellent resolution, predictable Rf values.
Basic Alumina Hexane / EtOAcNone> 80%Moderate band broadening, good recovery, no acid-base streaking.
C18 Reverse-Phase H₂O / MeCN0.1% NH₄OH> 90%Highly sharp peaks, ideal for separating highly polar impurities.

Validated Experimental Protocol

Base-Deactivated Normal Phase Silica Gel Chromatography

This protocol is engineered as a self-validating system to ensure complete column deactivation prior to the introduction of 4-Methoxybenzo[d]oxazol-2-amine.

Step 1: Mobile Phase Preparation Prepare your optimized eluent mixture (e.g., 70:30 Hexane:EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture and stir vigorously.

  • Causality Note: Adding TEA directly to the bulk solvent ensures a consistent concentration gradient, preventing localized acidic zones during elution.

Step 2: Slurry Preparation & Packing In a separate flask, add dry silica gel (230-400 mesh). Slowly pour in the TEA-modified solvent and swirl to create a homogeneous slurry. Pour the slurry into the column and allow it to pack under gentle pressure.

  • Causality Note: Slurry packing with the modified solvent initiates the competitive binding process immediately, capping highly reactive silanols before the column bed is fully compressed[1].

Step 3: Column Equilibration & Validation (Critical Step) Pass 2 to 3 column volumes (CV) of the TEA-modified solvent through the packed bed.

  • Self-Validating Checkpoint: Collect a few drops of the eluate from the bottom of the column and spot it on a pH indicator strip. If the eluate is neutral or acidic, the silica is still absorbing TEA; continue flushing. Once the eluate registers as basic (matching the pH of the raw modified solvent), the column is fully equilibrated and safe for sample loading.

Step 4: Sample Loading Dissolve the crude 4-Methoxybenzo[d]oxazol-2-amine in the absolute minimum volume of the TEA-modified eluent. Apply it evenly to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.

Step 5: Elution & Fraction Analysis Elute the column using the TEA-modified solvent. When analyzing fractions via Thin Layer Chromatography (TLC), ensure the TLC plates are developed in a chamber containing the exact same TEA-modified solvent to accurately reflect column conditions and prevent false streaking on the plate[3].

Troubleshooting Decision Matrix

Use the following logical workflow to determine the optimal purification path for basic benzoxazole amines.

G N1 Crude 4-Methoxybenzo[d]oxazol-2-amine N2 Run TLC on Standard Silica Gel (Hexane/EtOAc) N1->N2 N3 Is severe streaking observed? N2->N3 N4 Add 1-2% TEA to Mobile Phase N3->N4 YES N5 Proceed with Standard Normal Phase Column N3->N5 NO N6 Does TEA resolve the streak? N4->N6 N7 Run Silica Column Pre-equilibrated with TEA N6->N7 YES N8 Switch to Basic Alumina or C18 Reverse-Phase N6->N8 NO

Caption: Troubleshooting workflow for the chromatographic purification of basic benzoxazole amines.

References

  • Reddit Community. "TLC and streaking: why add triethylamine?" r/chemhelp. URL:[Link]

  • ResearchGate Community. "Tailing in TLC - can anyone help?" ResearchGate. URL:[Link]

  • Reddit Community. "What causes streaking in silica gel column chromatography?" r/chemhelp. URL:[Link]

  • National Institutes of Health. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." PMC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating the Kinase Cross-Reactivity of 4-Methoxybenzo[d]oxazol-2-amine

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of the novel compound, 4-Methoxybenzo[d]oxazol-2-amine. While extensive public data on the kinome-wide activity of this specific molecule is not yet available, its benzoxazole scaffold is a well-recognized pharmacophore in a variety of kinase inhibitors. This suggests a potential for interaction with the human kinome, making a thorough selectivity profile essential for elucidating its biological function and therapeutic potential.

This guide will not only explore the theoretical basis for potential kinase interactions but will also provide detailed, actionable protocols for determining its selectivity profile. We will use a comparative approach, benchmarking against well-characterized kinase inhibitors to provide context for interpreting experimental outcomes.

The Benzoxazole Scaffold: A Privileged Structure in Kinase Inhibition

The benzoxazole motif is a common feature in a multitude of biologically active compounds, including a number of potent kinase inhibitors. Derivatives of this heterocyclic system have been successfully developed to target a range of kinases, including VEGFR, c-Met, PI3Kβ, JAK2, and Aurora kinases.[1][2][3][4] The rigid, planar structure of the benzoxazole core allows it to form key interactions within the ATP-binding pocket of many kinases, often acting as a scaffold for side chains that confer potency and selectivity. Given this precedent, it is plausible that 4-Methoxybenzo[d]oxazol-2-amine may exhibit affinity for one or more kinase families. A comprehensive kinase selectivity profile is therefore not just an exercise in due diligence but a critical step in understanding the compound's mechanism of action and potential for polypharmacology.

Comparative Framework: Understanding Kinase Inhibitor Selectivity

To contextualize the potential cross-reactivity of 4-Methoxybenzo[d]oxazol-2-amine, it is instructive to compare it with inhibitors with established and diverse selectivity profiles. For the purposes of this guide, we will consider three archetypal kinase inhibitors:

  • Staurosporine: A natural product known for its high potency and broad promiscuity, inhibiting a vast number of kinases with high affinity.[5][6][7] It serves as a classic example of a non-selective inhibitor and is often used as a positive control in kinase assays.

  • Dasatinib: A clinically approved inhibitor of BCR-ABL and Src family kinases, which exhibits a semi-selective profile, targeting a defined set of kinases with high potency.[8][9][10]

  • Imatinib: Another successful BCR-ABL inhibitor, which is considered more selective than Dasatinib, with a narrower range of high-affinity off-targets.[11][12][13][14][15][16][17][18][19]

The following table provides a hypothetical comparison of the selectivity of 4-Methoxybenzo[d]oxazol-2-amine against these standards. The data for 4-Methoxybenzo[d]oxazol-2-amine is illustrative and represents a potential outcome of the experimental protocols detailed below.

Kinase Target Family4-Methoxybenzo[d]oxazol-2-amine (% Inhibition at 1µM)Staurosporine (% Inhibition at 1µM)Dasatinib (% Inhibition at 1µM)Imatinib (% Inhibition at 1µM)
TK Hypothetical Data: 45%98%95%92%
TKL Hypothetical Data: 25%95%75%40%
STE Hypothetical Data: 15%92%60%10%
CK1 Hypothetical Data: 5%88%20%5%
AGC Hypothetical Data: 10%96%55%15%
CAMK Hypothetical Data: 8%94%45%8%
CMGC Hypothetical Data: 12%97%85%25%

Experimental Determination of Kinase Cross-Reactivity

A definitive understanding of a compound's kinase selectivity necessitates empirical testing. Several robust platforms are available for kinome-wide profiling. Here, we detail a representative workflow using a luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[20][21][22][23]

Experimental Workflow: Kinase Selectivity Profiling

G cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like cluster_CMGC CMGC Group cluster_AGC AGC Group Kinome Kinome ABL1 ABL1 Kinome->ABL1 BRAF BRAF Kinome->BRAF CDK2 CDK2 Kinome->CDK2 AKT1 AKT1 Kinome->AKT1 SRC SRC VEGFR2 VEGFR2 EGFR EGFR RAF1 RAF1 GSK3B GSK3B PKA PKA

Caption: An illustrative TREEspot™ diagram showing hypothetical off-target kinases for 4-Methoxybenzo[d]oxazol-2-amine.

A highly selective inhibitor will show potent inhibition of a single kinase or a small number of closely related kinases. In contrast, a promiscuous inhibitor like Staurosporine will inhibit a large number of kinases across different families. The selectivity profile of 4-Methoxybenzo[d]oxazol-2-amine will guide its future development. If it proves to be highly selective, it could be a valuable tool for studying the specific biology of its target kinase. If it exhibits polypharmacology, this could be advantageous for treating complex diseases where targeting multiple nodes in a signaling network is beneficial. [11]However, off-target activities can also lead to undesirable side effects, a critical consideration in drug development. [24]

Conclusion

While the precise kinase cross-reactivity of 4-Methoxybenzo[d]oxazol-2-amine remains to be fully elucidated, its chemical structure suggests the potential for interactions with the human kinome. This guide provides a robust framework for researchers to experimentally determine its selectivity profile. By employing systematic kinome-wide screening and comparing the results to well-characterized inhibitors, a comprehensive understanding of this compound's on- and off-target activities can be achieved. This knowledge is paramount for its rational development as a chemical probe or a therapeutic candidate.

References

  • Staurosporine. (2023, November 29). In Wikipedia. [Link]

  • Gani, J., & Engh, R. A. (2010). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Physical chemistry chemical physics : PCCP, 12(33), 9759–9773. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Pallares, G. (2010). Activation state-dependent binding of dasatinib to the Bcr-Abl kinase domain. Cancer research, 70(10), 4042–4052.
  • Shishikura, D., & Shishido, T. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 11(3), 775–782.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib.
  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and profiling kinase inhibitors with a luminescent ADP detection platform.
  • Zhang, C., Kenski, D. M., Paulson, J. L., & Shokat, K. M. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Journal of the American Chemical Society, 135(48), 18135–18144.
  • Johnson, J. L. (2015). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. Methods in molecular biology (Clifton, N.J.), 1263, 219–236.
  • Roskoski, R., Jr (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Pharmacological research, 159, 104996.
  • Bantscheff, M., Drewes, G., & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4065.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. Retrieved from [Link]

  • Muthas, D., & Bajorath, J. (2017). Promiscuity of inhibitors of human protein kinases at varying data confidence levels and test frequencies. RSC advances, 7(72), 45437–45443.
  • O'Hare, T., Eide, C. A., & Deininger, M. W. (2007). Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood, 110(11), 2242.
  • Giansanti, P., Preisinger, C., & Heck, A. J. (2010). Proteomics analysis of cellular imatinib targets and their candidate downstream effectors. Journal of proteome research, 9(10), 5220–5231.
  • Rutkowski, P., & Gronchi, A. (2021). Kinome illustrations of imatinib, sunitinib, regorafenib, avapritinib, and ripretinib. Cancers, 13(16), 4094.
  • Bajorath, J. (2021). Promiscuity of clinical kinase inhibitors and chemical probes. Future medicinal chemistry, 13(1), 15–19.
  • Lamba, V., & Ghosh, G. (2012). What makes a kinase promiscuous for inhibitors?. Structure (London, England : 1993), 20(12), 1977–1979.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Al-Zahrani, M. H., & Abdel-Maksoud, M. S. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules (Basel, Switzerland), 28(24), 8003.
  • Li, L., Zhang, Y., Wang, S., & Li, L. (2020). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Journal of proteome research, 19(4), 1716–1725.
  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Lee, L. H. (2012). Application of multiplexed kinase inhibitor beads to study kinome adaptations in drug-resistant leukemia. PloS one, 7(7), e42315.
  • Koleti, A., Terry, C., & Schürer, S. C. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv.
  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 1(1), 100003.
  • Perin, N., Sović, I., Kraljević, T., Martin-Kleiner, I., & Hranjec, M. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules (Basel, Switzerland), 28(8), 3465.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & West, D. B. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699–710.
  • ResearchGate. (n.d.). Kinase selectivity profile of compounds 1 and 8. Retrieved from [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind.... Retrieved from [Link]

  • Roskoski, R., Jr (2019). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Oman medical journal, 34(3), 181–189.
  • Koleti, A., Terry, C., & Schürer, S. C. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahdi, A. Y., Al-Qawasmeh, R. A., Al-Salahi, R., & Al-Qurafi, S. M. (2023). Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. ChemMedChem, e202300438.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Mortlock, A. A., Foote, K. M., & Green, S. (2007). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(15), 4198–4201.

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Comparative

Benchmarking 4-Methoxybenzo[d]oxazol-2-amine derivatives in SAR (Structure-Activity Relationship) studies

As medicinal chemistry shifts toward highly selective, multi-target pharmacophores, the 4-Methoxybenzo[d]oxazol-2-amine scaffold has emerged as a privileged structure in Structure-Activity Relationship (SAR) campaigns. I...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry shifts toward highly selective, multi-target pharmacophores, the 4-Methoxybenzo[d]oxazol-2-amine scaffold has emerged as a privileged structure in Structure-Activity Relationship (SAR) campaigns. Its unique combination of a rigid bicyclic core, an electron-donating methoxy group, and a versatile primary amine head allows it to precisely navigate complex protein binding pockets.

This guide provides an objective, data-driven comparison of 4-Methoxybenzo[d]oxazol-2-amine derivatives against alternative scaffolds across three major therapeutic targets: Phosphodiesterase 4 (PDE4) for ischemic stroke, the cGAS-STING innate immune pathway, and the Spns2 sphingosine-1-phosphate transporter.

Mechanistic Grounding & Target Pathways

To effectively benchmark this scaffold, we must first understand how its structural features dictate target engagement.

  • PDE4 Inhibition (Neuroprotection): In the treatment of ischemic stroke, benzo[d]oxazole derivatives (such as the C01-C09 series) exhibit steep potency. The 4-methoxybenzo[d]oxazole core specifically occupies the Q2 lipophilic pocket of PDE4D7, forming critical intermolecular hydrogen bonds with Gln369 and robust π−π stacking interactions with Phe372[1].

  • cGAS-STING Pathway (Innate Immunity): Compound 82, which features a 4-methoxybenzo[d]oxazol-2-yl moiety at the C6-substituent of a pyrazolopyrimidinone core, acts as a potent suppressor of the cGAS-STING axis. It significantly inhibits the secretion of downstream cytokines (CCL5 and CCL2) in cGAS-dependent THP1 macrophages[2].

  • Spns2 Transporter (Autoimmunity): For Spns2 inhibition, 2-aminobenzoxazole derivatives bearing a pyrrolidine head group and a decyl tail (e.g., SLB1122168) demonstrate high nanomolar potency[3]. The asymmetry of the benzoxazole ring is strictly required here; substituting it with a symmetrical benzimidazole completely abolishes activity[3].

SAR_Benchmarking Scaffold 4-Methoxybenzo[d]oxazol-2-amine Methoxy 4-Methoxy Group Scaffold->Methoxy Amine 2-Amine Group Scaffold->Amine Oxazole Benzoxazole Core Scaffold->Oxazole Lipophilic Occupies Q2 Pocket Methoxy->Lipophilic HBond H-Bonding Network Amine->HBond PiPi π-π Stacking (Phe372) Oxazole->PiPi PDE4 PDE4 Inhibition (<50 nM) Lipophilic->PDE4 cGAS cGAS Suppression HBond->cGAS PiPi->PDE4

Fig 1: SAR logical relationships of the 4-Methoxybenzo[d]oxazol-2-amine scaffold.

SAR Benchmarking & Experimental Data

When benchmarking against alternative heterocycles (like benzimidazoles or benzofurans), the 4-methoxybenzo[d]oxazole core consistently demonstrates superior binding kinetics due to its specific dipole moment and steric profile.

Table 1: Quantitative SAR Comparison of Benzoxazole Derivatives

Compound / ScaffoldPrimary TargetKey Structural FeatureIC50 / PotencyBinding Mechanism & NotesCitation
C01-C09 Series PDE4D74-methoxybenzo[d]oxazole11 – 49 nMOccupies Q2 pocket; H-bonds with Gln369. Highly potent compared to benzofurans.[1]
Compound 82 cGAS4-methoxybenzo[d]oxazol-2-yl1.25 μM (CCL5)6.93 μM (CCL2)Inhibits cGAS-dependent cytokine secretion in THP1 cells.[2]
SLB1122168 Spns22-aminobenzoxazole + decyl tail94 nMPyrrolidine head group drives H-bonding. Induces in vivo lymphopenia.[3]
Benzimidazole Analogs Spns2Symmetrical NH fused ring>10 μM (Inactive)Loss of ring asymmetry disrupts optimal binding orientation.[3]

Expert Insights: The Causality of Scaffold Selection

As an Application Scientist, I frequently observe teams defaulting to symmetrical benzimidazoles due to synthetic ease. However, the SAR data explicitly dictates otherwise.

  • The Role of the 4-Methoxy Group: In the context of PDE4, the Q2 pocket is highly lipophilic but spatially constrained. The 4-methoxy substitution provides the exact steric bulk needed to lock the oxazole ring into an optimal conformation for π−π stacking with Phe372[1]. Furthermore, the electron-donating nature of the methoxy group increases the electron density of the bicyclic core, strengthening its overall target affinity.

  • The Necessity of Ring Asymmetry: The oxygen atom in the oxazole ring creates a distinct dipole moment that a symmetrical benzimidazole (with two nitrogen atoms) lacks. In Spns2 inhibition, synthesizing the corresponding benzimidazole analog resulted in a complete loss of inhibitory activity[3]. The asymmetry ensures directional hydrogen bonding that is critical for target specificity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in orthogonal checks to guarantee that the observed SAR data is a true reflection of compound efficacy, not assay artifact.

Protocol A: PDE4 Enzymatic Inhibition Assay (Fluorescence Polarization)

Objective: Quantify the IC50 of 4-methoxybenzo[d]oxazole derivatives against PDE4D7.

  • Reagent Preparation: Prepare a master mix containing 10 pM PDE4D7 enzyme and 50 nM fluorescently labeled cAMP substrate in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Compound Plating: Serially dilute the test compounds (e.g., C01 series) in DMSO. Transfer 100 nL to a 384-well black microplate (final concentration range: 1 nM to 10 μM).

  • Self-Validating Controls:

    • Positive Control (100% Inhibition): 10 μM Rolipram.

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

    • Assay Quality Check: Calculate the Z'-factor. Proceed with data analysis ONLY if Z' > 0.6.

  • Execution & Readout: Incubate the plate for 60 minutes at room temperature. Read fluorescence polarization (Ex: 485 nm, Em: 528 nm).

  • Orthogonal Validation: For any compound exhibiting an IC50 < 50 nM[1], perform Isothermal Titration Calorimetry (ITC) to confirm direct thermodynamic binding and rule out fluorescence quenching artifacts.

Protocol B: cGAS-Dependent THP1 Cytokine Suppression Assay

Objective: Evaluate the cellular efficacy of Compound 82 in inhibiting innate immune signaling.

  • Cell Culture: Seed THP1 monocytes at 1×105 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Stimulation & Treatment: Transfect cells with 1 μg/mL Interferon Stimulatory DNA (ISD) using Lipofectamine to activate the cGAS pathway. Immediately treat with Compound 82 at varying concentrations (0.1 - 10 μM)[2].

  • Self-Validating Controls:

    • Positive Control: RU.521 (Standard cGAS inhibitor).

    • Viability Check: Run a parallel CellTiter-Glo assay. Data is only valid if cell viability remains >90% (ensuring cytokine reduction is due to target inhibition, not compound cytotoxicity).

  • Readout: After 24 hours, collect the supernatant and quantify CCL2 and CCL5 secretion via ELISA[2].

References

  • Source: PubMed Central (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Methoxybenzo[d]oxazol-2-amine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-methoxybenzo[d]oxazol-2-amine. As a research chemical, its complete toxicological and environmental profile may not be f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-methoxybenzo[d]oxazol-2-amine. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this document is grounded in the precautionary principle, treating the compound as hazardous waste and adhering to stringent disposal practices to ensure the safety of laboratory personnel and environmental protection.

Hazard Identification and Essential Precautions

Assumed Hazard Profile based on 4-Methoxybenzo[d]oxazole[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Aminated aromatic compounds can also carry additional risks, including potential mutagenicity or carcinogenicity, although this has not been confirmed for this specific molecule. Therefore, all waste streams containing 4-Methoxybenzo[d]oxazol-2-amine, including pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste.[2][3]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.[4]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling any waste containing this compound, ensure a safe working environment.

  • Engineering Controls: Always handle the chemical and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

    • Skin Protection: A lab coat is mandatory. Wear chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use. Change gloves immediately if contamination occurs.[5][6]

    • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH/MSHA approved respirator is required.[4]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[3] Never mix incompatible waste streams.

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a sturdy, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a labeled, sealed bag or drum for solids).

    • The container must have a secure, tight-fitting lid. It must remain closed at all times except when actively adding waste.[3][7]

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[2]

    • On the label, clearly write:

      • The words "Hazardous Waste".

      • The full chemical name: "4-Methoxybenzo[d]oxazol-2-amine". Do not use abbreviations or formulas.[2]

      • List all other constituents in the container, including solvents, with their approximate percentages.

      • The date you first added waste to the container (the "Accumulation Start Date").[2]

  • Categorize and Collect Waste Streams:

    • Solid Waste: Collect unused or expired 4-Methoxybenzo[d]oxazol-2-amine powder in its original container or a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible chemicals.

    • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a sealed, labeled plastic bag or a designated container for solid waste.

Prohibited Disposal Pathways: Critical Safety Mandates

To prevent environmental contamination and damage to infrastructure, the following disposal methods are strictly forbidden.

  • NO Drain Disposal: Do not dispose of 4-Methoxybenzo[d]oxazol-2-amine or its solutions down the sink.[2][8] This is illegal and can interfere with wastewater treatment processes or pollute waterways. The EPA explicitly bans the "sewering" of hazardous waste pharmaceuticals, a principle that should be applied to all research chemicals.[9]

  • NO Trash Disposal: Do not discard the chemical or grossly contaminated items in the regular trash.[3] This can expose custodial staff to hazardous materials and lead to environmental release.

  • NO Evaporation: Intentionally evaporating chemical waste in a fume hood is not an acceptable disposal method.[2]

Formal Disposal Workflow: From Bench to Final Disposition

The disposal of laboratory waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic labs often operate under specific rules found in 40 CFR part 262, subpart K.[10][11] The following workflow ensures compliance.

G cluster_0 In the Laboratory cluster_1 EHS/Professional Disposal A Waste Generation (Solid, Liquid, Contaminated Labware) B Select & Pre-Label Compatible Waste Container A->B C Segregate & Collect Waste (Keep Container Closed) B->C D Store in Designated Satellite Accumulation Area (SAA) (At or near point of generation) C->D E Container Full or Accumulation Time Limit Reached? D->E E->D No F Schedule Waste Pickup (Contact EHS) E->F Yes G EHS Personnel Collects Waste F->G H Transport to Central Accumulation Area G->H I Final Disposal via Licensed Facility (e.g., Incineration) H->I

Caption: Workflow for compliant disposal of 4-Methoxybenzo[d]oxazol-2-amine waste.

Managing Spills and Empty Containers

Accidents happen. Being prepared is key to maintaining safety.

Small Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water. Collect all cleaning materials as contaminated waste.

Empty Container Disposal:

An "empty" container that held a hazardous chemical is not treated as regular trash until it is properly decontaminated.[2][3]

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste.[3] Subsequent rinsates may also require collection depending on institutional policy.

  • Deface Label: Completely remove or obliterate the original chemical label.[3]

  • Final Disposal: Once clean and dry, the container can be disposed of in the appropriate glass or plastic recycling bin.

Summary of Key Disposal Parameters

This table summarizes the critical requirements for managing hazardous waste in a laboratory setting, in line with EPA and institutional guidelines.

ParameterRequirementRationale & Reference
Waste Storage Location Satellite Accumulation Area (SAA): At or near the point of generation.To ensure waste is under the control of laboratory personnel familiar with its hazards.[2][10]
Maximum Volume in SAA 55 gallons total hazardous waste (or 25 gallons in some jurisdictions).Federal and state regulatory limits to minimize risk in the laboratory.[2]
Acutely Hazardous Waste 1 quart limit for P-listed reactive wastes.Stricter control for highly hazardous materials. While not P-listed, this is a best practice for unknown-hazard compounds.[12]
Container Status Must be kept closed except when adding waste.Prevents spills and the release of hazardous vapors.[3]
Container Labeling Full chemical names, percentages, and accumulation start date.Ensures proper identification for safe handling and compliant disposal.[2][3]
Removal from Lab Typically within 6 to 12 months of the accumulation start date.Prevents the buildup of old or unknown chemicals in the lab.[2][10]

By adhering to these procedures, researchers can ensure that the disposal of 4-Methoxybenzo[d]oxazol-2-amine is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of safety that extends beyond the product itself.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency.[Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets. (2024). US Environmental Protection Agency.[Link]

  • Hazardous Waste. (2026). US Environmental Protection Agency.[Link]

  • Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University.[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US Environmental Protection Agency.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]

  • Hazardous Waste Management Chapter 0400-12-01. (2020). Tennessee Department of Environment & Conservation.[Link]

  • Hazardous Drug Handling and Disposal SOP. University of Delaware.[Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma Health Sciences.[Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

  • Safety Data Sheet for 2,4-D Amine. Revize.[Link] (Note: A direct deep link was not available from the search, linking to the main company page).

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP.[Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026). US Environmental Protection Agency.[Link]

  • Household Hazardous Waste. (2026). Utah Department of Environmental Quality.[Link]

  • 4-Methoxybenzo(d)oxazole | C8H7NO2. PubChem, National Institutes of Health.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzo[d]oxazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzo[d]oxazol-2-amine
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